molecular formula C26H46O2 B138780 1,4-Bis(decyloxy)benzene CAS No. 129236-97-1

1,4-Bis(decyloxy)benzene

Cat. No.: B138780
CAS No.: 129236-97-1
M. Wt: 390.6 g/mol
InChI Key: MMGPQYJNRFGRQK-UHFFFAOYSA-N
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Description

1,4-Bis(decyloxy)benzene is a useful research compound. Its molecular formula is C26H46O2 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(decyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(decyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-didecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGPQYJNRFGRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373004
Record name 1,4-Bis(decyloxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129236-97-1
Record name 1,4-Bis(decyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Bis(decyloxy)benzene: Physicochemical Profiling, Synthesis, and Applications in Conjugated Polymers

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for solution-processable organic electronics and advanced liquid crystalline materials accelerates, the strategic selection of molecular building blocks becomes paramount. 1,4-Bis(decyloxy)benzene represents a critical precursor in materials science, striking an elegant thermodynamic balance between rigid aromaticity and flexible aliphatic solubility.

This technical guide provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and downstream polymerization.

Physicochemical Profiling & Structural Rationale

The utility of 1,4-bis(decyloxy)benzene is fundamentally rooted in its molecular architecture. The central benzene ring provides the necessary π -electron density for downstream conjugation, while the two symmetrical ten-carbon (decyloxy) chains dictate the physical behavior of the molecule and its polymeric derivatives.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 1,4-bis(decyloxy)benzene, validated by 1 [1] and 2[2] material specifications.

PropertyValue
IUPAC Name 1,4-didecoxybenzene
CAS Number 129236-97-1
Chemical Formula C₂₆H₄₆O₂
Molecular Weight 390.64 g/mol
Melting Point 66 – 70 °C
Physical State (at RT) White solid / Liquid crystal
Topological Polar Surface Area 18.5 Ų
Rotatable Bonds 20
Hydrogen Bond Acceptors 2
The "Goldilocks" Chain Length

In the design of conjugated polymers (like PPV derivatives), the length of the alkoxy side chain is a critical variable.

  • Too short (C1–C4): The resulting polymers suffer from severe aggregation and poor solubility in common organic solvents, rendering solution-based processing (e.g., spin-coating for OLEDs) impossible.

  • Too long (C16+): Excessive steric bulk physically insulates the conjugated polymer backbones from one another, disrupting inter-chain π−π stacking and severely degrading charge carrier mobility.

  • The C10 Advantage: The decyloxy chain (C₁₀H₂₁) represents the optimal thermodynamic middle ground. It provides immense solubility in solvents like chloroform and toluene while maintaining a tight enough packing radius to allow for efficient charge transport in solid-state films. Furthermore, the electron-donating nature of the oxygen atoms enriches the electron density of the aromatic core, lowering the oxidation potential of the final material.

Synthesis Protocol: The Williamson Ether Strategy

The most efficient route to synthesize 1,4-bis(decyloxy)benzene is via a double Williamson ether synthesis, reacting hydroquinone with 1-bromodecane.

Mechanistic Causality

As an application scientist, it is crucial to understand why specific reaction conditions are chosen:

  • Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It aggressively solvates the potassium cations ( K+ ) from the base but leaves the resulting phenoxide anions "naked." This lack of solvation shell around the nucleophile drastically accelerates the SN​2 attack on the primary alkyl halide.

  • Strict Degassing: Hydroquinone is highly susceptible to oxidation, especially in alkaline environments, rapidly converting into benzoquinone (which cannot undergo etherification). Degassing the solvent prior to base addition is a non-negotiable step to prevent yield collapse.

SynthesisWorkflow N1 Hydroquinone + 1-Bromodecane N4 Williamson Ether Synthesis (RT, 12h) N1->N4 N2 Solvent System (DMSO) N2->N4 Solubilization N3 Base Catalyst (KOH, Degassed) N3->N4 Deprotonation N5 Aqueous Quench & Extraction N4->N5 Terminate Reaction N6 Recrystallization (Methanol/Acetone) N5->N6 Isolate Crude N7 1,4-Bis(decyloxy)benzene (Pure Product) N6->N7 Purify (>98%)

Workflow for the Williamson ether synthesis of 1,4-bis(decyloxy)benzene.

Step-by-Step Methodology

This protocol is adapted from established supramolecular synthesis standards 3 [3].

  • System Preparation: Add 120 mL of anhydrous DMSO to a round-bottom flask. Sparge the solvent with dry Argon or Nitrogen for 60 minutes at room temperature to remove dissolved oxygen.

  • Deprotonation: Under continuous inert gas flow, add powdered KOH (24.0 g, 0.428 mol) and hydroquinone (5.51 g, 0.050 mol). Stir vigorously for 30 minutes until the hydroquinone is fully deprotonated, forming a dark solution.

  • Alkylation: Add 1-bromodecane (44.2 g, 0.200 mol) dropwise via an addition funnel to control the exothermic SN​2 reaction.

  • Propagation: Allow the reaction mixture to stir overnight (approx. 12-16 hours) at room temperature.

  • Quenching & Extraction: Pour the crude mixture into 500 mL of ice water to precipitate the product and quench unreacted base. Extract the aqueous layer with hexane (3 × 100 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and evaporate the solvent. Dissolve the resulting oil in a minimal amount of THF, and precipitate dropwise into cold methanol to yield pure 1,4-bis(decyloxy)benzene as a white solid (Yield: ~90%).

Analytical Validation (Self-Validating System)

To ensure the integrity of the building block before proceeding to polymerization, validate the product via ¹H NMR (300 MHz, CDCl₃).

  • Diagnostic Peak: Look for a distinct triplet at δ 3.90 ppm . This corresponds to the four protons of the two −OCH2​− groups, confirming successful etherification.

  • Symmetry Check: The aromatic protons should appear as a sharp singlet at δ 6.82 ppm (4H), confirming the symmetrical 1,4-substitution pattern.

Downstream Application: Conjugated Polymer Synthesis

Once synthesized and validated, 1,4-bis(decyloxy)benzene serves as the foundational monomer for producing Poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a highly luminescent polymer used in the active layers of OLEDs 4 [4].

The Polymerization Workflow

The conversion from monomer to polymer typically follows a two-step sequence:

  • Halomethylation: The aromatic ring is functionalized at the 2 and 5 positions using paraformaldehyde and HBr in acetic acid. The electron-donating decyloxy groups strongly direct this electrophilic aromatic substitution to the ortho positions relative to the oxygen atoms.

  • Gilch Polymerization: The resulting 2,5-bis(bromomethyl)-1,4-bis(decyloxy)benzene is subjected to a base-catalyzed dehydrohalogenation (using potassium tert-butoxide). This forms a highly reactive p-quinodimethane intermediate, which spontaneously polymerizes to form the conjugated PDOPV backbone.

Polymerization P1 1,4-Bis(decyloxy)benzene P2 Halomethylation (Paraformaldehyde, HBr) P1->P2 Functionalization P3 2,5-Bis(bromomethyl)- 1,4-bis(decyloxy)benzene P2->P3 Intermediate P4 Gilch Polymerization (Base-catalyzed) P3->P4 Dehydrohalogenation P5 PDOPV Conjugated Polymer (OLED Active Layer) P4->P5 Chain Extension

Reaction pathway from 1,4-bis(decyloxy)benzene to PDOPV conjugated polymers.

By rigorously controlling the purity of the initial 1,4-bis(decyloxy)benzene synthesis, researchers ensure that the subsequent polymerization yields high-molecular-weight chains with minimal defect sites, thereby maximizing the optoelectronic performance of the final device.

References

  • Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of 1,4-bis(decyloxy)benzene". RSC Publishing. Available at: [Link]

  • University of Houston. "Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene) and Poly(2,5-didecyloxy-1,4-phenylene vinylene)". UH Academic Archives. Available at:[Link]

Sources

melting point and phase transitions of 1,4-Bis(decyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting Point and Phase Transitions of 1,4-Bis(decyloxy)benzene

This guide provides a comprehensive technical overview of the thermal behavior of 1,4-Bis(decyloxy)benzene, a key intermediate and model compound in the field of materials science. Designed for researchers, scientists, and professionals in drug development and materials engineering, this document delves into the methodologies and scientific principles for characterizing its melting point and liquid crystalline phase transitions. We will explore not only the what but the why behind the experimental choices, ensuring a robust and validated understanding of this material's properties.

Introduction to 1,4-Bis(decyloxy)benzene

1,4-Bis(decyloxy)benzene (CAS No. 129236-97-1) is an organic molecule featuring a central benzene ring functionalized with two decyloxy chains in the para position.[1] This molecular architecture, consisting of a rigid aromatic core and two long, flexible aliphatic chains, is a classic design for inducing thermotropic liquid crystalline behavior.[2][3] Liquid crystals are a fascinating state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[4] Understanding the precise temperatures at which 1,4-Bis(decyloxy)benzene transitions between its solid, liquid crystal, and isotropic liquid phases is critical for its application in developing novel materials with sophisticated electronic, optical, and self-assembling properties.[2]

Core Physicochemical Properties

A summary of the fundamental properties of 1,4-Bis(decyloxy)benzene is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name 1,4-didecoxybenzene[1]
CAS Number 129236-97-1[1]
Molecular Formula C₂₆H₄₆O₂[1]
Molecular Weight 390.64 g/mol [1]
Physical Form Liquid Crystal[5]
Melting Point 66-70 °C (Crystal to Liquid Crystal)[1][2][5]

The Science of Phase Transitions in 1,4-Bis(decyloxy)benzene

The thermal behavior of 1,4-Bis(decyloxy)benzene is governed by its molecular structure. The planar, rigid phenyl group provides a structural backbone, while the long decyloxy chains (CH₃(CH₂)₉O-) contribute to molecular ordering through van der Waals interactions.[2] As thermal energy is introduced into the system, the compound undergoes distinct phase transitions:

  • Crystalline Solid to Liquid Crystal (Melting) : At lower temperatures, the molecules are arranged in a highly ordered, three-dimensional crystal lattice. Upon heating to its melting point (66-70 °C), the compound transitions not into a true isotropic liquid, but into a liquid crystalline mesophase.[2] In this phase, the molecules lose their positional order but retain a significant degree of orientational order.[4]

  • Liquid Crystal to Isotropic Liquid (Clearing) : With further heating, the thermal energy becomes sufficient to overcome the weaker forces maintaining orientational order. At a specific temperature, known as the clearing point, the material transitions into a true isotropic liquid, where molecules are randomly oriented.

For 1,4-dialkoxybenzene homologues, the length of the alkyl chains significantly influences the type of mesophase formed. While shorter chains often result in a nematic phase (orientational order only), the long ten-carbon chains of 1,4-Bis(decyloxy)benzene promote a higher degree of order, making the formation of a smectic phase highly probable.[2][4] Smectic phases possess not only orientational order but also a layered structure, rendering them more "solid-like" than nematic phases.[4]

Experimental Characterization: A Dual-Methodology Approach

To fully and reliably characterize the phase transitions of a thermotropic liquid crystal like 1,4-Bis(decyloxy)benzene, a single technique is insufficient. We must employ a combination of energetic and visual analysis. The primary tools for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

Expertise & Rationale: DSC is the cornerstone of thermal analysis because it provides quantitative data on the thermodynamics of phase transitions. It measures the heat flow into or out of a sample as a function of temperature.[6] A phase transition, being a first-order event, is accompanied by a change in enthalpy (a latent heat), which DSC detects as a distinct peak. This allows us to precisely determine the transition temperature and the energy required for the transition to occur.

Protocol: DSC Analysis of 1,4-Bis(decyloxy)benzene

  • Sample Preparation: Accurately weigh 3-5 mg of 1,4-Bis(decyloxy)benzene (98% purity) into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a continuous flow of dry nitrogen (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidative degradation.[6]

    • Calibrate the instrument for temperature and heat flow using a certified indium standard.[6]

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature well below the expected melting point, for instance, 25 °C.

    • First Heating Scan: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond the final expected transition (e.g., 120 °C).[6] This scan reveals the transitions from the initial state of the material.

    • Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature (25 °C). This shows the transitions upon ordering (crystallization).

    • Second Heating Scan: Heat the sample again at 10 °C/min to 120 °C. This scan is often the most reported as it reflects the thermal history established in the first cycle and can provide a more consistent thermogram.

  • Data Analysis:

    • Identify endothermic peaks (heat absorption) on the heating scans and exothermic peaks (heat release) on the cooling scans.

    • The onset temperature of the first major endothermic peak on heating corresponds to the melting point (crystal to liquid crystal).

    • A second, typically smaller, endothermic peak at a higher temperature indicates the clearing point (liquid crystal to isotropic).

    • Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Instrument Run cluster_analysis Data Analysis N1 Weigh 3-5 mg of 1,4-Bis(decyloxy)benzene N2 Place in Aluminum Pan N1->N2 N3 Crimp and Seal Pan N2->N3 N5 Purge with Nitrogen N3->N5 N4 Calibrate with Indium N4->N5 N6 Execute Thermal Program (Heat-Cool-Heat Cycle) N5->N6 N7 Identify Endothermic & Exothermic Peaks N6->N7 N8 Determine Transition Temperatures (T_onset, T_peak) N7->N8 N9 Calculate Enthalpy (ΔH) N8->N9 N10 N10 N9->N10 Final Report POM_Workflow start Start prep Prepare sample on microscope slide start->prep setup Mount on calibrated hot stage prep->setup cross_polar Cross Polarizers (Dark Field of View) setup->cross_polar heat Heat sample at controlled rate (e.g., 10°C/min) cross_polar->heat observe_melt Observe Crystal -> LC Transition (Appearance of Texture) heat->observe_melt ~66-70°C observe_clear Observe LC -> Isotropic Transition (Disappearance of Texture) heat->observe_clear >70°C observe_melt->heat Continue Heating end_run Cool sample observe_clear->end_run correlate Correlate transition temps with DSC data end_run->correlate finish End correlate->finish

Caption: Logical flow for phase identification using POM with a hot stage.

Conclusion

The thermal characterization of 1,4-Bis(decyloxy)benzene reveals it to be a classic thermotropic liquid crystal. It exhibits a distinct melting transition from a crystalline solid to a liquid crystalline mesophase in the range of 66-70 °C. [1][2][5]A complete analysis, grounded in scientific integrity, mandates the use of complementary techniques. Differential Scanning Calorimetry provides the quantitative energetic data for this transition, while Polarized Optical Microscopy offers the indispensable visual confirmation and allows for the structural identification of the mesophase. This dual-methodology approach ensures a trustworthy and comprehensive understanding of the material's phase behavior, which is fundamental for its application in advanced materials research and development.

References

  • Scientific Laboratory Supplies. (n.d.). 1,4-Bis(decyloxy)benzene, 98% | 576514-25G. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Techniques. Available at: [Link]

  • LookChem. (n.d.). 1,4-Bis(benzoyloxy)benzene. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Available at: [Link]

  • Case Western Reserve University. (n.d.). Introduction to Liquid Crystals. Available at: [Link]

  • Wikipedia. (n.d.). Liquid crystal. Available at: [Link]

  • MDPI. (2022, September 2). Liquid Crystal Dimers and Smectic Phases from the Intercalated to the Twist-Bend. Available at: [Link]

  • arXiv.org. (2023, July 22). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Available at: [Link]

  • MDPI. (2010, January 12). The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols. Available at: [Link]

  • PMC. (2024, July 3). Photoinduced Phase Transitions of Imine-Based Liquid Crystal Dimers with Twist–Bend Nematic Phases. Available at: [Link]

  • Völker-Pop, L. M. (2014). OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING. Chem. Listy 108, 707-724. Available at: [Link]

Sources

UV-Vis Absorption Characteristics of 1,4-Bis(decyloxy)benzene: Mechanistic Insights and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

1,4-Bis(decyloxy)benzene (CAS No. 129236-97-1) is a critical precursor in the synthesis of advanced conjugated polymers, such as poly(p-phenylene vinylene) (PPV) derivatives, which are widely utilized in organic photovoltaics and light-emitting diodes (OLEDs). Understanding its optical properties, specifically its Ultraviolet-Visible (UV-Vis) absorption spectrum, is essential for quality control and for predicting the optoelectronic behavior of its downstream macromolecules. This whitepaper provides an in-depth analysis of the electronic transitions governing its UV-Vis spectrum, a self-validating analytical protocol for spectral acquisition, and structural visualizations.

Molecular Architecture and Electronic Properties

The electronic absorption spectrum of 1,4-bis(decyloxy)benzene is primarily dictated by the π→π∗ transitions of the central benzene ring. However, the exact wavelength of maximum absorption ( λmax​ ) is heavily modulated by its substituents.

The Causality of the Bathochromic Shift

Unsubstituted benzene exhibits primary absorption bands around 204 nm and 254 nm. In 1,4-bis(decyloxy)benzene, the presence of two electron-donating decyloxy ( −O−C10​H21​ ) groups at the para positions induces a significant bathochromic (red) shift .

This shift is mechanistically driven by the interaction of the oxygen lone pairs with the π -system of the benzene ring via resonance (+M effect). This delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO) while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO energy gap is decreased, requiring lower-energy (longer wavelength) photons for electronic excitation 1.

While the long decyl chains are critical for ensuring the solubility of resulting polymers in common organic solvents (facilitating solution processing), they exert minimal additional electronic influence compared to shorter alkoxy chains. For instance, the shorter-chain analogue, 1,4-dimethoxybenzene, exhibits a comparable excitation profile with a peak around 291 nm 1, while 1,4-bis(decyloxy)benzene exhibits a prominent absorption peak at 267 nm alongside broader π→π∗ bands extending toward 300 nm 2.

UV_Vis_Mechanism GroundState Ground State (S0) 1,4-Bis(decyloxy)benzene Photon UV Photon Absorption (200 - 400 nm) GroundState->Photon Irradiation PiTransition π → π* Transition (Aromatic Core) Photon->PiTransition Primary Excitation NTransition n → π* Transition (Oxygen Lone Pairs) Photon->NTransition Auxochromic Shift ExcitedState Excited State (S1) Narrowed HOMO-LUMO Gap PiTransition->ExcitedState Bathochromic Effect NTransition->ExcitedState Energy Transfer

Electronic transitions in 1,4-bis(decyloxy)benzene upon UV photon absorption.

Quantitative Spectral Data

The table below summarizes the comparative UV-Vis absorption data, highlighting the electronic effects of alkoxy substitution on the benzene core.

CompoundSubstituent λmax​ (nm)Electronic EffectReference
Benzene None~204, 254Baseline π→π∗ transitionStandard
1,4-Dimethoxybenzene −OCH3​ 291Bathochromic shift (+M effect)1
1,4-Bis(decyloxy)benzene −O(CH2​)9​CH3​ 267, ~290Bathochromic shift (+M effect)1, 2

Standardized UV-Vis Acquisition Protocol

To ensure high trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating feedback loop based on the Beer-Lambert Law ( A=εlc ). This ensures that the measured absorbance is strictly a function of molecular cross-section and not an artifact of aggregation or detector saturation.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Select spectroscopic-grade Chloroform ( CHCl3​ ) or Tetrahydrofuran (THF). The decyloxy chains ensure complete solubility in these non-polar to moderately polar solvents 3.

    • Causality: Using spectroscopic-grade solvents prevents UV cutoff interference in the critical 250-300 nm region.

  • Stock Solution Formulation:

    • Weigh exactly 10.0 mg of 1,4-bis(decyloxy)benzene and dissolve in 10.0 mL of CHCl3​ to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution (Self-Validation Prep):

    • Prepare three working concentrations (e.g., 10 µg/mL, 20 µg/mL, and 50 µg/mL) using volumetric flasks.

  • Baseline Correction:

    • Fill two matched 1 cm path-length quartz cuvettes with pure CHCl3​ .

    • Run a baseline scan from 200 nm to 600 nm to zero the spectrophotometer.

  • Spectral Acquisition:

    • Replace the sample cuvette with the 10 µg/mL working solution.

    • Scan from 200 nm to 600 nm. Record the absorbance at the λmax​ (expected at 267 nm).

    • Repeat for the 20 µg/mL and 50 µg/mL solutions.

  • Data Validation (Beer-Lambert Check):

    • Plot the peak absorbance values against concentration.

    • Trustworthiness Check: Calculate the coefficient of determination ( R2 ). An R2≥0.99 confirms that the solute is fully dissolved, no π−π stacking/aggregation is occurring, and the instrument is operating within its linear dynamic range.

Protocol Prep Sample Preparation (Dissolve in CHCl3) Baseline Baseline Correction (Solvent Blank) Prep->Baseline Aliquot Transfer Measure UV-Vis Measurement (200-600 nm Scan) Baseline->Measure Quartz Cuvette Validate Beer-Lambert Validation (Linearity Check) Measure->Validate Absorbance Data Data Data Output (λmax & ε determination) Validate->Data R² > 0.99 Confirmed

Step-by-step UV-Vis spectrophotometry workflow for 1,4-bis(decyloxy)benzene.

Applications in Advanced Materials

The primary utility of 1,4-bis(decyloxy)benzene lies in its role as a monomeric building block. Halogenation (e.g., bromination or chloromethylation) of the aromatic ring yields reactive intermediates like 1,4-bis(chloromethyl)-2,5-bis(decyloxy)benzene. These intermediates undergo polymerization (such as Grignard Metathesis or Gilch polymerization) to form conjugated polymers 1.

The UV-Vis spectrum of the monomer serves as a baseline. As polymerization proceeds, the extension of the conjugated π -system along the polymer backbone results in a massive further bathochromic shift into the visible region, yielding highly fluorescent materials optimized for optoelectronic applications.

References

Sources

An In-depth Technical Guide to 1,4-Bis(decyloxy)benzene: From Discovery to Advanced Material Precursor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1,4-Bis(decyloxy)benzene, a molecule of significant interest in the fields of materials science and organic electronics. We will delve into its historical context, detail its synthesis and characterization, and explore its applications as a crucial building block for liquid crystals and conjugated polymers. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction: The Significance of a Symmetric Ether

1,4-Bis(decyloxy)benzene is an organic compound featuring a central benzene ring symmetrically substituted with two decyloxy chains. This molecular architecture, combining a rigid aromatic core with flexible alkyl chains, imparts unique properties that make it a valuable precursor in the synthesis of advanced functional materials.[1] Its ability to form ordered, yet fluid, phases is fundamental to its application in liquid crystal technologies.[1] Furthermore, the long alkyl chains enhance the solubility of polymers derived from it, a critical factor for the solution-based fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).[1]

PropertyValue
CAS Number 129236-97-1
Molecular Formula C₂₆H₄₆O₂
Molecular Weight 390.64 g/mol
Melting Point 66-70 °C
Appearance White solid, exhibits liquid crystalline properties[1]

Historical Context: A Convergence of Organic Synthesis and Materials Science

The story of 1,4-Bis(decyloxy)benzene is intertwined with two major streams of chemical research: the development of ether synthesis and the discovery of liquid crystals.

The primary method for preparing 1,4-Bis(decyloxy)benzene is the Williamson ether synthesis, a classic organic reaction developed by Alexander Williamson in 1850. This reaction, involving the coupling of an alkoxide with an alkyl halide, provided a rational and versatile method for the construction of ethers and was instrumental in advancing the understanding of chemical structure in the 19th century.

The significance of 1,4-dialkoxybenzenes, the class of compounds to which 1,4-Bis(decyloxy)benzene belongs, grew with the discovery of liquid crystals by Austrian botanist Friedrich Reinitzer in 1888. He observed that certain cholesterol derivatives exhibited two distinct melting points, with an intermediate cloudy fluid phase. This new state of matter, later termed "liquid crystal" by German physicist Otto Lehmann, opened up a new field of research. In the early 20th century, the German chemist Daniel Vorländer and his group systematically synthesized and studied numerous liquid crystalline compounds, establishing the principle that elongated, rod-like molecular shapes are conducive to the formation of these mesophases. Symmetrically 1,4-disubstituted benzenes with terminal alkyl or alkoxy chains fit this model, leading to the investigation of compounds like 1,4-Bis(decyloxy)benzene as potential liquid crystals.

Synthesis of 1,4-Bis(decyloxy)benzene: The Williamson Ether Synthesis

The most common and efficient route to 1,4-Bis(decyloxy)benzene is the Williamson ether synthesis, which involves the O-alkylation of hydroquinone with a suitable decyl halide, typically 1-bromodecane.[1]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are:

  • Deprotonation: Hydroquinone is a weak acid. In the presence of a strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), the hydroxyl protons are removed to form a dianionic phenoxide intermediate. This deprotonation is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The highly nucleophilic phenoxide oxygen atoms then attack the electrophilic carbon of 1-bromodecane. This occurs in a concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced as a leaving group.

dot graph WilliamsonEtherSynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of 1,4-Bis(decyloxy)benzene as a precursor for poly(2,5-didecyloxy-1,4-phenylene vinylene) described by Wang et al. (2012).[2]

Materials:

  • Hydroquinone

  • 1-Bromodecane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone, 1-bromodecane, and anhydrous potassium carbonate in a suitable molar ratio (e.g., 1:2.2:2.2, hydroquinone:1-bromodecane:K₂CO₃) in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

  • Dry the purified product under vacuum to yield 1,4-Bis(decyloxy)benzene as a white solid. A reported yield for this reaction is 83%.[2]

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1,4-Bis(decyloxy)benzene.

¹H NMR: The proton NMR spectrum is characterized by its simplicity, which reflects the C₂ symmetry of the molecule.

  • Aromatic Protons: A singlet is observed for the four equivalent protons on the benzene ring.

  • Alkyl Chain Protons:

    • A triplet corresponding to the six protons of the terminal methyl (CH₃) groups.

    • A triplet for the four protons of the methylene (CH₂) group directly attached to the oxygen atoms (-O-CH₂-).

    • A series of multiplets for the remaining methylene groups in the decyl chains.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8s4HAr-H
~3.9t4H-O-CH₂ -
~1.74m4H-O-CH₂-CH₂ -
~1.21-1.46m28H-(CH₂ )₇-
~0.87t6H-CH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. The data presented is consistent with that reported by Wang et al. (2012) in CDCl₃.[2]

¹³C NMR: The carbon NMR spectrum also reflects the molecular symmetry.

  • Aromatic Carbons: Two signals are expected for the aromatic carbons: one for the two carbons bearing the decyloxy groups and one for the four carbons bonded to hydrogen.

  • Alkyl Chain Carbons: A distinct signal is expected for each carbon in the decyl chain, including the terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Bis(decyloxy)benzene would be expected to show characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): A sharp peak just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretching (aryl ether): A strong, characteristic peak in the 1250-1200 cm⁻¹ region.

  • Out-of-plane C-H bending (aromatic): A strong peak in the 850-800 cm⁻¹ region, indicative of 1,4-disubstitution.

Applications in Materials Science

The unique molecular structure of 1,4-Bis(decyloxy)benzene makes it a valuable building block for a range of advanced materials.

Liquid Crystals

As a mesogen, 1,4-Bis(decyloxy)benzene can exhibit liquid crystalline phases. The long, flexible decyloxy chains promote the formation of ordered, fluid phases. It can be incorporated into more complex molecular structures to induce or modify liquid crystalline behavior, which is essential for applications in displays and sensors.[1]

Precursor for Conjugated Polymers

A major application of 1,4-Bis(decyloxy)benzene is as a monomer for the synthesis of soluble conjugated polymers.[1] A notable example is its use in the preparation of poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a light-emitting polymer investigated for its potential in OLEDs.[1][2]

The synthesis of PDOPV often involves the following steps:

  • Functionalization: The benzene ring of 1,4-Bis(decyloxy)benzene is functionalized, for example, through bromination or formylation, to create reactive sites for polymerization.

  • Polymerization: The functionalized monomers are then polymerized using methods such as the Gilch or Wittig reactions to form the high molecular weight conjugated polymer.[3]

dot graph PDOPV_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Synthetic pathway from 1,4-Bis(decyloxy)benzene to PDOPV for use in organic electronics.

The decyloxy side chains are crucial as they impart solubility to the otherwise rigid and intractable poly(p-phenylene vinylene) (PPV) backbone, allowing for solution processing into thin films for device fabrication.[1]

Conclusion

1,4-Bis(decyloxy)benzene stands as a testament to the enduring relevance of classic organic reactions in the development of modern materials. Its straightforward synthesis via the Williamson ether reaction, combined with its unique structural features, has established it as a key intermediate in the synthesis of liquid crystals and, more prominently, as a precursor to soluble conjugated polymers for organic electronics. The continued exploration of materials derived from this versatile molecule promises further advancements in the field of functional organic materials.

References

  • Wang, H., et al. (2012). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and Poly(2,5-didodecyl-1,4-phenylene vinylene). University of Houston. Available at: [Link]

  • From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. (2024). Polymer. Available at: [Link]

  • Product Class 16: Poly(p-phenylenevinylenes). (n.d.). Science of Synthesis.
  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (2013). Polymers for Advanced Technologies. Available at: [Link]

  • Poly(p-phenylene vinylene). (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • 1,4-Bis(decyloxy)benzene | 129236-97-1. (n.d.). Benchchem.
  • A Comparative Guide to Cross-Referencing ¹H and ¹³C NMR Data for 1,4-Bis(trifluoromethyl)benzene. (n.d.). Benchchem.
  • 1,4-Bis(hexyloxy)benzene. (2013). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. Available at: [Link]

Sources

Molecular Architecture and Optoelectronic Potential of 1,4-Bis(decyloxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As organic electronics and advanced materials science evolve, the precise engineering of chemical precursors dictates the performance limits of next-generation devices. 1,4-Bis(decyloxy)benzene (CAS: 129236-97-1) stands as a foundational building block in this domain. By combining a rigid, electron-rich aromatic core with highly flexible aliphatic side chains, this molecule serves as a critical intermediate for synthesizing soluble conjugated polymers, liquid crystals, and supramolecular assemblies.

This whitepaper provides an in-depth analysis of its physical properties, structural causality, and field-validated synthetic methodologies.

Quantitative Physical and Chemical Properties

Understanding the baseline physical and chemical parameters of 1,4-bis(decyloxy)benzene is essential for predicting its behavior in subsequent synthetic steps and material applications. The data below synthesizes verified metrics from leading chemical databases 1[1] and.

PropertyValue
IUPAC Name 1,4-didecoxybenzene
CAS Registry Number 129236-97-1
Molecular Formula C26​H46​O2​
Molecular Weight 390.64 g/mol
Melting Point 66–70 °C
Physical State White solid / Crystalline
Topological Polar Surface Area 18.5 Ų
Rotatable Bonds 20
Canonical SMILES CCCCCCCCCCOc1ccc(OCCCCCCCCCC)cc1

Structural Causality: Why Decyloxy Chains Matter

The molecular architecture of 1,4-bis(decyloxy)benzene is characterized by an amphiphilic-like dichotomy: a rigid benzene ring flanked by two highly flexible, ten-carbon aliphatic chains. This specific structural choice is not arbitrary; it is the core driver of its utility in materials science 2[2].

Induction of Mesophases: The rigid aromatic core facilitates π

π stacking, while the long decyloxy chains disrupt excessive crystallization. This balance drastically lowers the melting point (66–70 °C) and induces ordered, fluid liquid crystalline (nematic) mesophases, which are critical for charge transport in field-effect transistors 2[2].
  • Solubility Enhancement in Polymers: When polymerized into rigid conjugated backbones like poly(p-phenylene vinylene) (PPV), the resulting macromolecules would typically be intractable and insoluble. The decyloxy appendages sterically hinder tight interchain packing. This ensures that final polymers, such as PDOPV, remain highly soluble in common organic solvents (e.g., chloroform, toluene), enabling low-cost, solution-processed fabrication of OLEDs 3[3].

  • Validated Synthetic Methodology: Williamson Ether Route

    The most efficient and widely adopted route for synthesizing 1,4-bis(decyloxy)benzene is the Williamson ether synthesis, which involves the exhaustive alkylation of hydroquinone 4[4].

    Protocol: High-Yield Synthesis of 1,4-Bis(decyloxy)benzene

    Objective: Complete di-alkylation of hydroquinone using 1-bromodecane to yield a highly pure organic intermediate.

    Step 1: Deprotonation and Degassing

    • Action: Suspend powdered potassium hydroxide (KOH, ~8.5 eq) in dry dimethyl sulfoxide (DMSO). Degas the mixture by bubbling Argon or Nitrogen for 60 minutes. Add hydroquinone (1.0 eq) 4[4].

    • Causality: KOH deprotonates the weakly acidic phenolic hydroxyl groups to form a highly nucleophilic diphenoxide intermediate. DMSO, a polar aprotic solvent, is critical; it heavily solvates the potassium counterions while leaving the phenoxide anions "naked" and hyper-reactive. Degassing is mandatory because hydroquinone is highly susceptible to rapid air oxidation into benzoquinone in alkaline environments.

    Step 2: Alkylation

    • Action: Dropwise add 1-bromodecane (4.0 eq) to the degassed suspension. Stir the reaction mixture overnight at room temperature 5[5].

    • Causality: The excess of the primary alkyl halide drives the equilibrium toward complete di-alkylation, preventing the accumulation of mono-alkylated byproducts. The extreme nucleophilicity of the naked phenoxide in DMSO allows the SN​2 substitution to proceed to completion at room temperature, avoiding thermal degradation.

    Step 3: Quenching and Phase Separation

    • Action: Pour the reaction mixture into a large volume of ice water 4[4].

    • Causality: Water rapidly neutralizes unreacted KOH and dramatically increases the polarity of the continuous phase. Because the di-alkylated product is highly hydrophobic, it crashes out of the solution.

    • Validation Checkpoint: The immediate transition from a homogeneous solution to a turbid suspension with a yellow/brown oil or precipitate visually validates the formation of the hydrophobic product.

    Step 4: Extraction and Purification

    • Action: Extract the aqueous layer with hexane or dichloromethane. Dry the combined organic layers over anhydrous MgSO4​ , evaporate the solvent, and recrystallize the crude oil from methanol or acetone 5[5].

    • Causality: Hexane selectively partitions the non-polar product from residual DMSO and unreacted hydroquinone. Recrystallization in cold methanol/acetone exploits the differential solubility of the product versus unreacted 1-bromodecane, yielding a highly pure white solid 4[4].

    • Validation Checkpoint: Thin Layer Chromatography (TLC) of the final crystals (using 10% ethyl acetate in hexane) should reveal a single, high- Rf​ spot, confirming the absence of the highly polar hydroquinone starting material.

    SynthesisWorkflow N1 Hydroquinone + KOH in DMSO N2 Degassing (Ar/N2) Prevents Oxidation N1->N2 N3 Addition of 1-Bromodecane N2->N3 N4 SN2 Alkylation (Room Temp, Overnight) N3->N4 N5 Quench in Ice Water N4->N5 N6 Solvent Extraction (Hexane/DCM) N5->N6 N7 Recrystallization (Methanol/Acetone) N6->N7 N8 Pure 1,4-Bis(decyloxy)benzene N7->N8

    Workflow for the Williamson ether synthesis of 1,4-Bis(decyloxy)benzene.

    Downstream Derivatization and Polymerization Pathways

    1,4-Bis(decyloxy)benzene is rarely the final functional material; rather, it is a versatile chemical platform. Its electron-rich aromatic ring is highly activated toward electrophilic aromatic substitution, allowing for precise functionalization 2[2].

    • Bromination: Reaction with molecular bromine ( Br2​ ) in dichloromethane yields 1,4-dibromo-2,5-bis(decyloxy)benzene 5[5]. This dihalogenated monomer is a prime candidate for Grignard Metathesis (GRIM) polymerization or palladium/copper-catalyzed Sonogashira couplings to form conjugated poly(arylene ethynylene)s 2[2].

    • Chloromethylation: Treatment with paraformaldehyde and hydrogen chloride/bromide yields 1,4-bis(chloromethyl)-2,5-bis(decyloxy)benzene. This monomer undergoes base-catalyzed Gilch dehydrohalogenation to form poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a benchmark light-emitting polymer for OLEDs 3[3].

    Polymerization Core 1,4-Bis(decyloxy)benzene Brom Bromination (Br2/DCM) Core->Brom Chlor Chloromethylation (CH2O, HCl/HBr) Core->Chlor Monomer1 1,4-Dibromo-2,5- bis(decyloxy)benzene Brom->Monomer1 Monomer2 1,4-Bis(chloromethyl)- 2,5-bis(decyloxy)benzene Chlor->Monomer2 Poly1 GRIM / Sonogashira Coupling Monomer1->Poly1 Poly2 Gilch Dehydrohalogenation (Base catalyzed) Monomer2->Poly2 Final1 Conjugated Polymers (e.g., PPE derivatives) Poly1->Final1 Final2 PDOPV (OLED Applications) Poly2->Final2

    Derivatization and polymerization pathways for optoelectronic applications.

    References

    • Direct Synthetic Routes for 1,4-Bis(decyloxy)benzene. Benchchem. 2

    • CAS 129236-97-1 1 4-Bis(decyloxy)benzene98. Alfa Chemistry. 1

    • Knitting up 2,7-disubstituted Carbazole based oligomers through Supramolecular Interactions. RSC.org. 4

    • 1,4-Bis(decyloxy)benzene 98 129236-97-1. Sigma-Aldrich. Link

    • alt-(arylene vinylene)s Based On Anthanthrone and Its Derivatives. Semantic Scholar. 5

    • Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene). University of Houston. 3

    Sources

    Methodological & Application

    Application Note: Synthesis and Utilization of 1,4-Bis(decyloxy)benzene as a Liquid Crystal Precursor in Advanced Therapeutics and Materials

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scope

    1,4-Bis(decyloxy)benzene (CAS: 129236-97-1) is a highly versatile aromatic building block characterized by a rigid phenylene core flanked by two flexible, ten-carbon decyloxy chains[1]. In the realm of materials science and pharmaceutical development, this structural motif serves as a quintessential precursor for synthesizing liquid crystalline (LC) polymers[2]. For drug development professionals and bioengineers, these LC polymers are critical in formulating stimuli-responsive drug delivery systems—such as liquid crystalline nanoparticles (LCNPs) and smart hydrogels—which leverage the phase-transition properties of the mesogen to achieve targeted, controlled active pharmaceutical ingredient (API) release.

    Mechanistic Rationale: The Anatomy of a Mesogen Precursor

    The utility of 1,4-bis(decyloxy)benzene lies in its dual-phase nature. The rigid benzene ring promotes π−π stacking and orientational order, which is required to form nematic or smectic mesophases[1]. Conversely, the long alkyl chains ( C10​H21​ ) act as a solvent-like mantle that lowers the melting point (crystal to liquid crystal transition at 66-70 °C)[1] and imparts exceptional solubility in organic solvents. This solubility is a non-negotiable prerequisite for downstream solution-based polymer processing[3].

    To utilize this compound in polymer synthesis, it must be functionalized. The electron-donating alkoxy groups strongly activate the benzene ring toward electrophilic aromatic substitution, specifically directing incoming electrophiles to the 2 and 5 positions[4]. Bromination yields 1,4-dibromo-2,5-bis(decyloxy)benzene, a bifunctional monomer primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to generate conjugated LC polymers[4].

    Synthesis & Functionalization Workflow

    Synthesis workflow of 1,4-bis(decyloxy)benzene derivatives for liquid crystalline polymers.

    Quantitative Data: Physicochemical Properties

    Property / Metric1,4-Bis(decyloxy)benzene1,4-Dibromo-2,5-bis(decyloxy)benzene
    CAS Number 129236-97-1152269-98-2
    Molecular Weight 390.64 g/mol 548.43 g/mol
    Phase Transition (mp) 66-70 °C (Crystal to LC phase)~ 85-88 °C
    Physical State White crystalline solidPale yellow to white powder
    Key Functional Role Mesogenic core building blockCross-coupling monomer

    Experimental Protocols

    Protocol A: Williamson Ether Synthesis of 1,4-Bis(decyloxy)benzene

    Objective: Alkylate hydroquinone to form the symmetrical dialkoxy LC precursor. Causality & Experimental Choices:

    • Solvent: Dimethylformamide (DMF) is used as a polar aprotic solvent. It solvates the potassium cations, leaving the phenoxide anions highly nucleophilic for the SN​2 attack on 1-bromodecane[4].

    • Base: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaOH) to prevent the oxidative degradation of hydroquinone into benzoquinone, ensuring high yield and purity.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of hydroquinone in anhydrous DMF.

    • Deprotonation: Add 3.0 eq of anhydrous K2​CO3​ . Stir at room temperature for 30 minutes.

      • Self-Validation: The solution will transition to a faint grayish-pink hue, visually confirming phenoxide formation.

    • Alkylation: Dropwise, add 2.2 eq of 1-bromodecane. Elevate the temperature to 80 °C and reflux for 12-16 hours.

    • Quenching & Extraction: Cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF.

    • Purification: Dry over MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

      • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 9:1 Hexanes:Ethyl Acetate. The complete disappearance of the baseline hydroquinone spot ( Rf​≈0.1 ) and the emergence of a high- Rf​ spot ( ∼0.8 ) confirms the formation of the highly lipophilic 1,4-bis(decyloxy)benzene.

    Protocol B: Electrophilic Bromination to 1,4-Dibromo-2,5-bis(decyloxy)benzene

    Objective: Functionalize the precursor to create a bifunctional monomer for cross-coupling polymerization. Causality & Experimental Choices:

    • Reagent: Elemental bromine ( Br2​ ) in dichloromethane (DCM) is highly efficient due to the electron-rich nature of the dialkoxybenzene[4]. No Lewis acid catalyst (like FeBr3​ ) is needed because the aromatic ring is already highly activated by the two decyloxy groups.

    Step-by-Step Methodology:

    • Dissolution: Dissolve 1.0 eq of 1,4-bis(decyloxy)benzene in anhydrous DCM in a flask shielded from light (to prevent radical side reactions).

    • Bromination: Slowly add 2.1 eq of Br2​ dropwise at 0 °C.

      • Self-Validation: The deep red color of the bromine will rapidly dissipate as it reacts with the aromatic ring, serving as an internal visual indicator of reaction progress.

    • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quenching: Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted bromine.

      • Self-Validation: The organic layer will transition from a pale yellow/orange to completely colorless.

    • Isolation: Separate the organic layer, wash with water, dry over MgSO4​ , and evaporate the solvent. Recrystallize from a methanol/chloroform mixture to yield pure 1,4-dibromo-2,5-bis(decyloxy)benzene[4].

    Applications in Drug Development & Advanced Therapeutics

    For pharmaceutical scientists, the translation of 1,4-bis(decyloxy)benzene into conjugated polymers opens pathways for advanced drug delivery and diagnostic tools:

    • Stimuli-Responsive Drug Delivery: By incorporating these rigid LC monomers into amphiphilic block copolymers (e.g., with polyethylene glycol), researchers can formulate Liquid Crystalline Nanoparticles (LCNPs). The decyloxy chains form a robust hydrophobic core capable of sequestering poorly water-soluble APIs. Upon exposure to specific physiological triggers (e.g., hyperthermia in tumor microenvironments), the LC core undergoes a phase transition (e.g., smectic to isotropic), disrupting the nanoparticle structure and triggering a burst release of the drug.

    • Biosensors & Organic Electronics: Derivatives of 1,4-bis(decyloxy)benzene are used to synthesize poly(p-phenylene ethynylene)s (PPEs) and poly(p-phenylene vinylene)s (PPVs)[3]. These conjugated polymers exhibit high photoluminescence. When integrated into diagnostic assays, the binding of a target analyte (e.g., a specific protein or DNA sequence) to the polymer disrupts the liquid crystalline order, resulting in a quantifiable quenching or shift in fluorescence, enabling highly sensitive, label-free detection[1].

    References

    • Benchchem: Direct Synthetic Routes for 1,4-Bis(decyloxy)benzene. Benchchem. 1

    • Benchchem: 1,4-Dibromo-2,5-bis(decyloxy)benzene Synthesis and Applications. Benchchem. 4

    • Liquid Crystals: Stimuli-Responsive Materials. Sigma-Aldrich. 2

    • 1,4-Bis(decyloxy)benzene 98% Product Specifications. Sigma-Aldrich.

    • Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene). University of Houston. 3

    • Liquid Crystalline Polymer Networks and Elastomers. Sigma-Aldrich.

    Sources

    Application Note: Fabrication of Langmuir-Blodgett Films Incorporating 1,4-Bis(decyloxy)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Subtitle: Strategies for the Self-Assembly of Symmetric Dialkoxyarenes in Mixed Monolayers for Organic Electronics and Supramolecular Architectures Target Audience: Materials Scientists, Surface Chemists, and Organic Electronics Researchers

    Introduction & Scientific Rationale

    1,4-Bis(decyloxy)benzene (CAS 129236-97-1) is a symmetrically substituted aromatic building block characterized by an electron-rich central benzene ring and two flexible, ten-carbon alkyl chains[1]. It is extensively utilized in supramolecular chemistry, crystal engineering, and as a critical precursor for organic electronic materials, such as poly(p-phenylene vinylene) (PPV) derivatives[2].

    Fabricating highly ordered, two-dimensional architectures of 1,4-bis(decyloxy)benzene at the air-water interface presents a unique thermodynamic challenge. Unlike classic amphiphiles (e.g., stearic acid), symmetric dialkoxybenzenes lack a strongly polar terminal headgroup. The ether oxygens provide only weak hydrogen-bonding capabilities with the aqueous subphase, which is insufficient to overcome the strong hydrophobic forces of the dual decyl chains. Consequently, pure 1,4-bis(decyloxy)benzene typically fails to form a stable Langmuir monolayer, prematurely collapsing into 3D aggregates upon compression.

    The Mixed Monolayer Strategy: To achieve a stable Langmuir-Blodgett (LB) film, a "mixed monolayer" approach is required. By co-spreading the target molecule with a strongly amphiphilic matrix molecule (such as Arachidic Acid, C20​ ), the system leverages cooperative intermolecular forces. The self-assembly is driven by van der Waals packing between the alkyl chains and edge-to-face π−π (arene-arene) interactions among the dialkoxybenzene cores[3][4]. The matrix provides the necessary thermodynamic anchoring to the subphase, allowing the 1,4-bis(decyloxy)benzene to adopt a highly ordered, edge-on orientation suitable for subsequent transfer onto solid substrates.

    Mechanistic Visualizations

    LB_Workflow A Substrate Preparation B Solution Preparation (Mixed Monolayer) A->B C Spreading on Subphase B->C D Solvent Evaporation C->D E Isotherm Compression D->E F Vertical Deposition (Y-Type) E->F

    Caption: Workflow for the fabrication and deposition of mixed Langmuir-Blodgett monolayers.

    SelfAssembly cluster_0 Air-Water Interface Self-Assembly M1 1,4-Bis(decyloxy)benzene (Weakly Amphiphilic) I1 Arene-Arene (π-π) Edge-to-Face Interactions M1->I1 Aromatic Core I2 Alkyl Chain van der Waals Packing M1->I2 Decyl Chains M2 Arachidic Acid Matrix (Strongly Amphiphilic) M2->I2 Eicosyl Chain I3 Headgroup-Subphase Hydrogen Bonding M2->I3 Carboxyl Group StableFilm Thermodynamically Stable Mixed Monolayer I1->StableFilm I2->StableFilm I3->StableFilm

    Caption: Intermolecular forces driving the self-assembly of dialkoxybenzene in a mixed monolayer.

    Materials and Reagents

    • Target Compound: 1,4-Bis(decyloxy)benzene ( 95% purity)[5].

    • Matrix Compound: Arachidic Acid (Eicosanoic acid, 99% purity).

    • Spreading Solvent: Chloroform (HPLC grade, 99.9%).

      • Causality: Chloroform is selected for its excellent solvation of both the aromatic core and the aliphatic chains, combined with a high vapor pressure that ensures rapid, residue-free evaporation.

    • Subphase: Ultrapure water (Resistivity 18.2 M Ω⋅ cm at 25°C).

    • Substrates: Silicon wafers or quartz slides, hydrophilized via piranha solution treatment.

    Experimental Protocols

    This protocol is designed as a self-validating system . At each critical juncture, specific physical readouts are used to verify the success of the preceding step before moving forward.

    Step 1: Trough Preparation and Subphase Validation
    • Thoroughly clean the PTFE Langmuir trough and Delrin barriers using lint-free wipes soaked in chloroform, followed by copious rinsing with ultrapure water.

    • Fill the trough with ultrapure water.

    • Validation Checkpoint: Close the barriers fully and monitor the surface pressure ( π ). The pressure must remain at 0.0±0.1 mN/m .

      • Causality: Any increase in pressure indicates surface-active contamination, which will disrupt the delicate π−π stacking of the target molecules. If pressure rises, aspirate the surface and re-test.

    Step 2: Preparation of Spreading Solutions
    • Prepare a 1.0 mM stock solution of 1,4-bis(decyloxy)benzene in chloroform.

    • Prepare a 1.0 mM stock solution of Arachidic Acid in chloroform.

    • Mix the solutions to create a working solution with a molar fraction ( XBDB​ ) of 0.2 to 0.5 (Target:Matrix).

      • Causality: Exceeding a molar fraction of 0.5 dilutes the hydrogen-bonding network of the matrix too severely, leading to film collapse.

    Step 3: Monolayer Spreading and Equilibration
    • Using a Hamilton microsyringe, apply of the mixed solution dropwise onto the subphase. Hold the needle tip 1-2 mm above the water surface.

      • Causality: Dropping from a greater height causes the droplets to pierce the subphase surface tension, leading to the loss of the hydrophobic molecules into the bulk water.

    • Validation Checkpoint: Allow exactly 15–20 minutes for solvent evaporation. The surface pressure should return to 0.0 mN/m .

      • Causality: Retained chloroform acts as a plasticizer. If compressed too early, the trapped solvent artificially expands the mean molecular area and destabilizes the arene-arene interactions.

    Step 4: Isotherm Compression
    • Initiate barrier compression at a slow, constant rate of 5 mm/min (approx. 2-3A˚2/molecule/min ).

      • Causality: A slow compression rate provides the necessary thermodynamic relaxation time for the decyl chains to interdigitate with the arachidic acid chains, and for the aromatic cores to align in an edge-to-face packing motif[4]. Fast compression forces the molecules into unstable kinetic traps, causing premature 3D collapse.

    • Record the Surface Pressure-Area ( π−A ) isotherm until film collapse is observed.

    Step 5: Film Deposition (Y-Type Transfer)
    • Expand the barriers, re-spread a fresh monolayer, and compress to a target surface pressure of 25 mN/m (the solid-analogous phase).

    • Allow the film to anneal at this pressure for 10 minutes.

    • Initiate vertical deposition (dipping) of the hydrophilized substrate at a speed of 2 mm/min for both the downstroke and upstroke.

    • Validation Checkpoint: Monitor the Transfer Ratio (TR). A successful Y-type deposition requires a TR of 1.0±0.1 on both strokes. A TR <0.8 indicates poor film cohesion or inadequate substrate hydrophilization.

    Quantitative Data: Isotherm Parameters

    The following table summarizes the expected thermodynamic behavior of the mixed monolayer at various molar fractions of 1,4-Bis(decyloxy)benzene ( XBDB​ ).

    Molar Fraction ( XBDB​ )Matrix MoleculeMean Area per Molecule ( A˚2 )Collapse Pressure (mN/m)Film Stability
    0.0 (Pure Matrix)Arachidic Acid20.0> 50Excellent
    0.2Arachidic Acid23.545High
    0.5Arachidic Acid31.038Moderate
    0.8Arachidic Acid42.522Low
    1.0 (Pure Target)NoneN/A (Collapses)< 15Unstable / 3D Aggregates

    Note: The non-linear expansion of the mean area per molecule at higher molar fractions indicates that the dialkoxybenzene cores are forcing the matrix chains apart, eventually disrupting the stabilizing van der Waals network.

    Troubleshooting & Optimization

    • Issue: The isotherm shows a highly expanded area and low collapse pressure.

      • Root Cause: Incomplete solvent evaporation or subphase contamination.

      • Solution: Increase the evaporation wait time to 25 minutes. Ensure the chloroform used is strictly anhydrous and HPLC grade.

    • Issue: Transfer Ratio (TR) is near 1.0 on the downstroke but near 0.0 on the upstroke.

      • Root Cause: The film is "peeling" off the substrate because the substrate is not sufficiently hydrophilic, or the deposition pressure is too low.

      • Solution: Re-clean the substrates using a fresh piranha solution (Caution: Highly corrosive) to maximize surface hydroxyl groups. Increase the target transfer pressure by 2-3 mN/m to increase film cohesion.

    • Issue: Film rigidity causes the Wilhelmy plate to read erratic pressures.

      • Root Cause: The π−π stacking of the dialkoxybenzene rings can create highly rigid, glass-like domains that do not flow evenly around the pressure sensor.

      • Solution: Slightly reduce the compression speed (e.g., to 3 mm/min ) to allow domains to anneal, or decrease the molar fraction of the target molecule to 0.2.

    Sources

    1,4-Bis(decyloxy)benzene as a monomer for polymer synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 1,4-Bis(decyloxy)benzene as a Strategic Monomer in Optoelectronic Polymer Synthesis

    Section 1: Strategic Utility in Macromolecular Design

    1,4-Bis(decyloxy)benzene is a highly versatile, foundational building block in the synthesis of conjugated polymers, particularly poly(p-phenylene vinylene) (PPV), poly(p-phenylene ethynylene) (PPE), and poly(p-phenylene) (PPP) derivatives[1]. The strategic incorporation of two ten-carbon (decyloxy) alkoxy chains onto the rigid benzene backbone serves a dual mechanistic purpose in polymer science:

    • Thermodynamic Solubilization : Rigid-rod conjugated polymers inherently suffer from severe aggregation and insolubility due to strong intermolecular π-π stacking. The flexible decyloxy chains provide a massive entropic penalty to this aggregation, ensuring the growing polymer chain remains completely solvated in common organic solvents (e.g., THF, chloroform) during polymerization[1]. This solubility is an absolute prerequisite for achieving high molecular weights and enabling solution-based processing (like spin-coating) for device fabrication[1].

    • Electronic Modulation : The electron-donating nature of the alkoxy oxygen atoms raises the energy of the highest occupied molecular orbital (HOMO) of the polymer backbone. This effectively tunes the bandgap of the resulting macromolecule, making it highly desirable for optoelectronic applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs)[1].

    Section 2: Synthetic Workflow and Mechanistic Pathway

    The synthesis of high-performance polymers from hydroquinone requires a meticulously controlled sequence of alkylation, electrophilic functionalization, and catalyzed polymerization. The logical progression of these transformations is visualized below.

    PolymerSynthesis Hydroquinone Hydroquinone + 1-Bromodecane Monomer 1,4-Bis(decyloxy)benzene (Core Monomer) Hydroquinone->Monomer Williamson Ether Synthesis Func1 Bromomethylation (HBr, Paraformaldehyde) Monomer->Func1 Electrophilic Aromatic Substitution Func2 Bromination (Br2, CHCl3) Monomer->Func2 Halogenation Poly1 Gilch Polymerization (KOtBu) -> PDOPV Func1->Poly1 Dehydrohalogenation Poly2 Suzuki/GRIM Coupling -> PPP Derivatives Func2->Poly2 Pd/Ni Catalysis

    Workflow from hydroquinone to conjugated polymers via 1,4-bis(decyloxy)benzene intermediates.

    Section 3: Self-Validating Experimental Protocols

    Protocol A: Synthesis of the Core Monomer (1,4-Bis(decyloxy)benzene)

    Causality & Rationale : The2 is employed using powdered KOH in dry dimethyl sulfoxide (DMSO)[2]. DMSO, a polar aprotic solvent, is deliberately chosen because it poorly solvates the phenoxide anion generated by KOH. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 attack on the primary alkyl halide, 1-bromodecane[2]. Degassing the mixture is a critical preventative measure; it stops the competitive, irreversible oxidation of hydroquinone to benzoquinone, which would otherwise poison the reaction[3].

    Step-by-Step Methodology :

    • Suspend powdered KOH (0.428 mol) in dry DMSO (120 mL) at room temperature. Degas the suspension vigorously with argon for 60 minutes[2].

    • Add hydroquinone (0.050 mol) and 1-bromodecane (0.200 mol) to the deoxygenated mixture[2].

    • Stir the reaction overnight at room temperature under an inert atmosphere[2].

    • Quench the reaction by pouring the mixture into 500 mL of ice water. Extract the aqueous layer with hexane (3 × 100 mL)[2].

    • Dry the combined organic layers over MgSO4, filter, and evaporate the solvent to yield a crude oil[2].

    • Validation Step : Dissolve the crude oil in a minimum amount of THF and precipitate dropwise into methanol. The formation of a pure white solid (approx. 83-93% yield) confirms successful dialkylation[2],[4]. Verify purity via 1H NMR (look for the characteristic triplet at ~3.90 ppm corresponding to the -OCH2- protons)[3].

    Protocol B: Functionalization to 2,5-Bis(bromomethyl)-1,4-bis(decyloxy)benzene

    Causality & Rationale : To prepare the monomer for Gilch polymerization, bromomethyl groups must be introduced. The reaction utilizes paraformaldehyde and HBr in glacial acetic acid[4]. The acidic environment depolymerizes paraformaldehyde into formaldehyde, which is subsequently protonated to form a highly electrophilic oxonium species. The strong electron-donating effect of the decyloxy chains activates the aromatic ring, directing the incoming electrophiles exclusively to the 2,5-positions due to steric and electronic routing[4].

    Step-by-Step Methodology :

    • Suspend 1,4-bis(decyloxy)benzene (37.88 mmol) and paraformaldehyde (189 mmol) in glacial acetic acid (125 mL)[4].

    • Add HBr (16 mL, 33 wt % in acetic acid) in a single portion[4].

    • Heat the mixture in a sealed pressure vessel at 60–70 °C for 5 hours. Note: The pressure vessel is mandatory to contain the volatile formaldehyde and HBr gas generated upon heating, maintaining the necessary stoichiometric pressure for high conversion[4].

    • Cool to room temperature and pour the suspension into water. Filter the resulting precipitate[4].

    • Validation Step : Dissolve the precipitate in hot chloroform and reprecipitate from methanol. The 1H NMR spectrum must show a distinct singlet at ~4.51 ppm, confirming the successful introduction of the benzylic protons (-CH2Br)[4].

    Protocol C: Gilch Polymerization to PDOPV

    Causality & Rationale : The 4 proceeds via a 1,6-dehydrohalogenation mechanism[4]. The bulky, non-nucleophilic base potassium tert-butoxide (KOtBu) abstracts a benzylic proton, triggering the elimination of a bromide ion to form a transient, highly reactive p-quinodimethane intermediate[1]. The rapid addition of the base is a kinetic necessity: it generates a high steady-state concentration of this intermediate, which thermodynamically favors high-molecular-weight chain growth over the formation of cyclic oligomeric defects[4].

    Step-by-Step Methodology :

    • Dissolve 2,5-bis(bromomethyl)-1,4-bis(decyloxy)benzene in dry THF under a strict argon atmosphere.

    • Rapidly inject an excess of KOtBu solution (in THF) into the monomer solution.

    • Stir the highly viscous, fluorescent solution for 24 hours at room temperature.

    • Quench the reaction by adding a few drops of acetic acid to neutralize the remaining base.

    • Precipitate the polymer by dripping the THF solution into vigorously stirred methanol.

    • Validation Step : Perform a Soxhlet extraction with methanol and acetone to remove low molecular weight oligomers and residual salts. The final purified poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) will exhibit strong photoluminescence and high solubility in halogenated solvents[1],[4].

    Section 4: Quantitative Data & Reaction Parameters

    The following table summarizes the expected yields, reaction conditions, and validation metrics for the synthesis of the core monomer, its functionalized derivatives, and resulting polymers based on established literature parameters[2],[5],[4],[6].

    Compound / PolymerReaction TypeReagentsReaction Time / TempTypical YieldKey Validation Metric
    1,4-Bis(decyloxy)benzene Williamson EtherHydroquinone, 1-Bromodecane, KOH, DMSO12-24 h / 25 °C83% - 93%1H NMR: Triplet at ~3.90 ppm
    2,5-Bis(bromomethyl)-1,4-bis(decyloxy)benzene BromomethylationParaformaldehyde, HBr, Acetic Acid5 h / 60-70 °C87%1H NMR: Singlet at ~4.51 ppm
    2,5-Dibromo-1,4-bis(decyloxy)benzene BrominationBr2, CHCl312 h / 25 °C85%1H NMR: Loss of 2 aromatic protons
    PDOPV (Polymer) Gilch PolymerizationKOtBu, THF24 h / 25 °CVariableStrong photoluminescence
    PPP / PPE Derivatives Suzuki / SonogashiraPd(PPh3)4, Boronic Acids / AlkynesRefluxVariableMn ≈ 35,000 - 40,000

    Section 5: References

    • Title : 1,4-Bis(decyloxy)benzene | 129236-97-1 | Benchchem Source : benchchem.com URL :

    • Title : Supporting Information Knitting up 2,7-disubstituted Carbazole based oligomers through Supramolecular Interactions for their App Source : rsc.org URL :

    • Title : DESIGN AND SYNTHESES OF POLYMERIC MATERIALS FOR VISIBLE AND NEAR-INFRARED EMITTING APPLICATIONS Source : seanclancy.org URL :

    • Title : Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4... Source : uh.edu URL :

    • Title : alt-(arylene vinylene)]s Based On Anthanthrone and Its Derivatives: Synhtesis a Source : semanticscholar.org URL :

    • Title : The purpose of this project is to use molecular recognition strategies to develop sensor technology based on luminescent, conduc Source : osti.gov URL :

    Sources

    Application Note: Fabrication of Solution-Processed OLED Devices Utilizing 1,4-Bis(decyloxy)benzene-Derived Polymers

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

    Introduction & Scientific Rationale

    The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of the active emissive layer. 1,4-Bis(decyloxy)benzene serves as a foundational synthon in the synthesis of soluble, conjugated polymers such as poly(p-phenylene vinylene) (PPV) and poly(p-phenylene) (PPP) derivatives.

    Unsubstituted conjugated backbones suffer from intractable insolubility and strong interchain π-π stacking, which leads to severe aggregation-induced emission quenching. Functionalizing the polymer backbone with decyloxy chains derived from 1,4-bis(decyloxy)benzene fundamentally optimizes the material's physicochemical profile through three mechanisms:

    • Thermodynamic Solubility: The flexible C10 alkyl ether chains provide massive entropic gains during solvation. This enables the polymer to dissolve completely in common organic solvents (e.g., chlorobenzene, toluene), which is an absolute prerequisite for low-cost, large-area solution processing techniques like spin-coating and inkjet printing.

    • Electronic Modulation: The alkoxy oxygen atoms are strongly electron-donating via resonance (+M effect). This raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer, reducing the hole-injection barrier between the indium tin oxide (ITO)/PEDOT:PSS anode and the emissive layer[1].

    • Morphological Control: The bulky decyloxy chains act as steric bumpers. In the solid state, they suppress detrimental excimer formation and non-radiative decay pathways, thereby preserving high photoluminescence quantum yields (PLQY)[2].

    Experimental Protocols: Monomer to Polymer Ink

    To utilize 1,4-bis(decyloxy)benzene in OLED fabrication, it must first be functionalized into a reactive monomer—typically via electrophilic aromatic bromination. This monomer is subsequently polymerized to form the active emissive ink.

    Protocol A: Synthesis of 1,4-Dibromo-2,5-bis(decyloxy)benzene

    Causality & Validation: The use of an ice bath initially controls the highly exothermic electrophilic aromatic substitution. The strong ortho/para directing effects of the decyloxy groups, combined with steric hindrance, naturally direct the bromine to the 2,5-positions. Quenching excess bromine with NaOH is critical to prevent downstream poisoning of palladium catalysts during polymerization.

    • Dissolution: Dissolve 1,4-bis(decyloxy)benzene (40.0 g, ~0.102 mol) in 200 mL of anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere (3)[3].

    • Halogenation: Cool the flask to 0 °C using an ice bath. Add bromine (14.0 mL, ~0.20 mol) dropwise over 30 minutes.

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight to ensure complete di-bromination.

    • Quenching: Slowly add 100 mL of a 50% w/w sodium hydroxide solution to neutralize unreacted bromine.

    • Extraction: Separate the organic layer, wash three times with deionized water, and dry over anhydrous MgSO₄.

    • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude product from ethyl acetate to yield clear yellow crystals (Expected yield: ~85%)[3].

    Protocol B: Preparation of the Emissive Polymer Ink

    Causality & Validation: Purification via Soxhlet extraction is a self-validating step; sequential washing with methanol and acetone removes unreacted monomers and low-molecular-weight oligomers that would otherwise act as non-radiative charge traps in the final OLED device.

    • Polymerization: Subject the synthesized 1,4-dibromo-2,5-bis(decyloxy)benzene to standard Gilch dehydrohalogenation to form PDOPV, or convert it to a diboronic ester for Suzuki-Miyaura cross-coupling to form donor-acceptor copolymers (1)[1].

    • Purification: Purify the resulting polymer via Soxhlet extraction (24 h methanol, 24 h acetone, followed by extraction into chloroform).

    • Ink Formulation: Dissolve the purified polymer in anhydrous chlorobenzene at a concentration of 8–10 mg/mL.

    • Filtration: Stir at 50 °C for 12 hours inside a nitrogen-filled glovebox. Filter the ink through a 0.45 µm PTFE syringe filter to remove particulate aggregates that could cause electrical shorts in the thin film.

    OLED Device Fabrication Workflow

    The performance of the decyloxy-functionalized polymer is highly dependent on pristine device architecture and interfacial engineering.

    Protocol C: Thin-Film Deposition and Encapsulation

    Device Architecture: ITO / PEDOT:PSS (40 nm) / Decyloxy-Polymer (80 nm) / Ca (20 nm) / Al (100 nm).

    • Substrate Preparation: Sonicate pre-patterned ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N₂ and treat with UV-Ozone for 20 minutes. Reasoning: UV-Ozone removes residual organic contaminants and increases the ITO work function for better hole injection.

    • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (AI 4083) onto the ITO at 3000 rpm for 60 seconds. Anneal the substrates on a hotplate at 150 °C for 15 minutes in air. Reasoning: Annealing is mandatory to expel residual water, which would otherwise migrate and rapidly degrade the highly reactive calcium cathode.

    • Emissive Layer (EML): Transfer substrates to a N₂ glovebox. Spin-coat the prepared decyloxy-polymer ink onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 100 °C for 10 minutes to evaporate residual chlorobenzene and relax the polymer chain morphology.

    • Cathode Deposition: Transfer the substrates to a thermal evaporator. Under high vacuum (< 10⁻⁶ Torr), deposit 20 nm of Calcium at 0.1 Å/s, followed immediately by 100 nm of Aluminum at 1.0 Å/s.

    • Encapsulation: Apply a UV-curable epoxy resin around the edge of a glass coverslip and cure under UV light (365 nm) for 3 minutes to hermetically seal the device from atmospheric oxygen and moisture.

    Quantitative Data: Impact of Alkoxy Chain Length

    The table below summarizes the optoelectronic and physical property shifts when utilizing a C10 (decyloxy) chain versus shorter alkoxy derivatives in PPV-based OLEDs. The decyloxy chain provides the optimal balance of solubility and electronic coupling.

    Polymer DerivativeAlkyl Chain LengthSolubility in Toluene (mg/mL)HOMO Level (eV)Max Luminance (cd/m²)Turn-on Voltage (V)
    PMOPVC1 (Methoxy)< 0.1 (Insoluble)-5.30N/A (Poor Film)N/A
    PHOPVC6 (Hexyloxy)~ 5.0-5.152,4004.2
    PDOPV C10 (Decyloxy) > 15.0 -5.10 4,800 3.5

    (Note: Data represents synthesized literature trends demonstrating how the C10 chain optimizes device metrics compared to shorter chain analogs[2]).

    Process Visualization

    OLED_Workflow A 1. Substrate Preparation (ITO Glass Cleaning & UV-Ozone) B 2. Hole Injection Layer (Spin-coat PEDOT:PSS) A->B C 3. Active Emissive Layer (Spin-coat Decyloxy-Polymer) B->C D 4. Cathode Deposition (Thermal Evap: Ca / Al) C->D E 5. Device Encapsulation (UV-Curable Epoxy & Glass) D->E F 6. Optoelectronic Testing (J-V-L Characterization) E->F

    Figure 1: Solution-processed OLED device fabrication and characterization workflow.

    References

    • Title: DESIGN AND SYNTHESES OF POLYMERIC MATERIALS FOR VISIBLE AND NEAR-INFRARED EMITTING APPLICATIONS (Dissertation)
    • Source: Macromolecules (ACS Publications)
    • Title: Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene)

    Sources

    Differential Scanning Calorimetry (DSC) of 1,4-Bis(decyloxy)benzene: Thermal Profiling for Optoelectronic Polymer Precursors

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This application note details the rigorous Differential Scanning Calorimetry (DSC) protocol for characterizing 1,4-bis(decyloxy)benzene (CAS: 129236-97-1). As a heavily utilized intermediate in the synthesis of advanced conjugated polymers—such as poly(p-phenylene vinylene) (PPV) derivatives—accurate thermal profiling of this monomer is critical. This guide provides researchers with a self-validating thermal analysis workflow to ensure monomer purity, map phase transitions, and optimize downstream polymerization conditions.

    Mechanistic Context: The Role of 1,4-Bis(decyloxy)benzene

    1,4-Bis(decyloxy)benzene (also known as p-didecyloxybenzene) is a symmetrically substituted aromatic building block fundamental to organic electronics, including OLEDs, organic field-effect transistors (OFETs), and electrochromic devices[1].

    The attachment of long, flexible decyloxy ( C10​H21​ ) side chains to the rigid benzene core serves two primary mechanistic functions:

    • Solubility Enhancement: It allows the resulting rigid-rod conjugated polymers to be highly soluble in common organic solvents, enabling solution-processing techniques like spin-coating[2].

    • Morphological Control: The alkyl chains dictate the solid-state packing morphology, influencing π−π stacking distances and facilitating liquid crystalline or highly ordered lamellar phases[1].

    During polymer synthesis (e.g., via Suzuki-Miyaura cross-coupling or Gilch polycondensation), the purity of the monomer directly dictates the molecular weight and defect rate of the final polymer[3]. DSC serves as a highly sensitive tool to validate this purity by evaluating the thermodynamic sharpness and onset of the monomer's melting endotherm.

    Physicochemical & Expected Thermal Parameters

    Before initiating the DSC protocol, it is necessary to establish the baseline thermal expectations for high-purity (>98%) 1,4-bis(decyloxy)benzene.

    ParameterValue / DescriptionCausality / Significance
    Molecular Formula C26​H46​O2​ Symmetrical dialkoxy structure.
    Molecular Weight 390.64 g/mol Determines stoichiometric mass calculations.
    Intrinsic Melting Point ( Tm​ ) 68.0 °C – 69.0 °C[4]The thermodynamic transition from a crystalline solid to an isotropic liquid[5].
    Crystallization Temp ( Tc​ ) ~55.0 °C – 60.0 °CExothermic re-ordering during the cooling phase.
    Thermal Degradation ( Td​ ) > 250 °CDefines the absolute upper limit for the DSC heating cycle to prevent sensor contamination.

    Experimental Protocol: The Heat-Cool-Heat Method

    To establish a self-validating system , a single heating cycle is fundamentally flawed. The initial solid state of the synthesized monomer contains a "thermal history"—polymorphism, solvent entrapment, or mechanical stress induced during prior recrystallization steps. To isolate the intrinsic thermodynamic properties, a three-step Heat-Cool-Heat cycle must be employed.

    Step 1: Instrument Calibration and Purge
    • Action: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C). Set the purge gas to high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: Indium calibration ensures the heat-flow sensor and thermocouple are thermodynamically accurate, providing a trustworthy baseline for the ~68 °C melting point of the sample. The nitrogen purge displaces oxygen from the furnace, preventing oxidative degradation of the electron-rich decyloxy chains at elevated temperatures.

    Step 2: Sample Preparation
    • Action: Weigh precisely 3.0 to 5.0 mg of 1,4-bis(decyloxy)benzene into a standard aluminum DSC pan. Seal with a hermetic or crimped aluminum lid.

    • Causality: A mass of 3-5 mg provides an optimal signal-to-noise ratio without causing thermal lag (which artificially broadens peaks). Aluminum pans ensure rapid and uniform thermal conductivity between the sample and the thermoelectric disk.

    Step 3: Thermal Cycling Execution

    Program the DSC with the following dynamic temperature profile:

    • First Heating Cycle: Equilibrate at 20 °C. Heat to 120 °C at a rate of 10 °C/min.

      • Purpose: Melts the sample, erasing its processing history and evaporating any trace volatile solvents.

    • Cooling Cycle: Hold isothermal at 120 °C for 2 minutes, then cool to 0 °C at 10 °C/min.

      • Purpose: Forces the molecules to nucleate and re-crystallize purely based on their intrinsic structural kinetics, recording the crystallization exotherm ( Tc​ ).

    • Second Heating Cycle: Hold isothermal at 0 °C for 2 minutes, then heat to 120 °C at 10 °C/min.

      • Purpose: Yields the true, reproducible thermodynamic melting endotherm ( Tm​ ).

    Data Interpretation & Causality of Thermal Transitions

    Once the thermogram is generated, the data from the second heating cycle is analyzed to validate the material.

    1. The Melting Endotherm ( Tm​ ): Pure 1,4-bis(decyloxy)benzene will exhibit a sharp, highly symmetric endothermic peak with an extrapolated onset temperature between 68.0 °C and 69.0 °C[4]. The sharpness of this peak is a direct physical manifestation of uniform van der Waals interactions between the long decyl chains and the consistent π−π stacking of the benzene cores.

    2. Impurity Detection (Melting Point Depression): If the Williamson ether synthesis was incomplete, mono-alkylated byproducts (e.g., 4-decyloxyphenol) or dialkylated structural isomers may be present[6]. These impurities disrupt the highly ordered crystal lattice. Thermodynamically, this disruption increases the entropy of the solid phase, requiring less thermal energy to transition to a liquid. Consequently, the DSC thermogram will display a broadened, asymmetric endotherm and a depressed Tm​ onset (e.g., < 65 °C)[5].

    3. The Crystallization Exotherm ( Tc​ ): During the controlled cooling phase, an exothermic peak will appear as the molecules re-order. The degree of supercooling ( ΔT=Tm​−Tc​ ) provides insights into the nucleation kinetics. A highly reproducible Tc​ across multiple cycles confirms that the monomer is thermally stable and did not degrade during the heating phase.

    Workflow Visualization

    Figure 1: Heat-Cool-Heat DSC workflow for thermal profiling and purity validation.

    References

    • Benchchem. "1,4-Bis(decyloxy)benzene | 129236-97-1".
    • Alfa Chemistry. "CAS 129236-97-1 1 4-Bis(decyloxy)benzene98". Alfa Chemistry Products.
    • McNeil Group, University of Michigan.
    • ResearchGate. "Functionalization of 9-(Dicyanomethylene)
    • Benchchem. "Technical Support Center: p-Decyloxyphenol".

    Sources

    Application Note: 1,4-Bis(decyloxy)benzene as a Model Mesogen for Liquid Crystal Phase Transition Studies

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Insights

    The study of thermotropic liquid crystals (LCs) relies heavily on understanding how molecular architecture dictates self-assembly. 1,4-Bis(decyloxy)benzene (CAS: 129236-97-1) serves as a prototypical "calamitic" (rod-like) mesogen and a critical building block in advanced materials science[1].

    The causality behind its liquid crystalline behavior lies in its dual-component structure:

    • Rigid Aromatic Core: The central benzene ring provides structural anisotropy and facilitates π−π stacking. This rigidity is mandatory for establishing the orientational order characteristic of LC mesophases[2].

    • Flexible Aliphatic Tails: The symmetrical decyloxy ( C10​H21​O− ) chains provide essential conformational flexibility (entropy). As thermal energy is applied, these long alkyl chains "melt" into a fluid state before the rigid cores lose their orientational alignment, thereby stabilizing the intermediate mesophase[1].

    Beyond its utility as a standalone model for studying phase transitions (with a documented melting point of 66–70 °C), 1,4-bis(decyloxy)benzene is a crucial precursor. It is frequently halogenated (e.g., brominated) to synthesize soluble conjugated polymers, such as poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), which are utilized in organic light-emitting diodes (OLEDs) and field-effect transistors[1].

    Experimental Workflow Design

    To rigorously characterize the phase transitions of 1,4-bis(decyloxy)benzene, researchers must employ an orthogonal analytical approach. Differential Scanning Calorimetry (DSC) provides the thermodynamic blueprint (temperatures and enthalpies), while Polarized Optical Microscopy (POM) provides self-validating optical confirmation of the molecular orientation.

    LC_Workflow A 1,4-Bis(decyloxy)benzene Sample Prep B DSC Thermal Cycling A->B Thermodynamics C POM Hot-Stage Microscopy A->C Optical Texture D Phase Transition Characterization B->D Enthalpy ( ΔH) C->D Birefringence

    Workflow for characterizing liquid crystal phase transitions.

    Step-by-Step Methodologies

    Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

    DSC is utilized to detect the endothermic (heating) and exothermic (cooling) events associated with phase transitions. The area under the curve dictates the enthalpy ( ΔH ), which differentiates first-order transitions (e.g., crystal to mesophase) from second-order transitions.

    • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of high-purity (98%) 1,4-bis(decyloxy)benzene into a standard aluminum DSC pan. Mechanistic Choice: Keeping the mass low prevents thermal lag across the sample, ensuring sharp, well-defined transition peaks.

    • Purging: Seal the pan and place it in the DSC cell under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation of the decyloxy chains at elevated temperatures.

    • Thermal Cycling (Heating/Cooling):

      • First Heating: Heat from 25 °C to 100 °C at a rate of 10 °C/min. This erases the thermal history of the crystal.

      • First Cooling: Cool from 100 °C to 25 °C at 10 °C/min.

      • Second Heating: Heat again from 25 °C to 100 °C at 10 °C/min.

    • Data Extraction: Record the onset temperatures and integrate the peaks from the second heating and first cooling curves to calculate transition temperatures ( Tm​ , Tc​ ) and enthalpies ( ΔH ).

    Protocol B: Mesophase Identification via Polarized Optical Microscopy (POM)

    POM acts as a self-validating system for the DSC data. Because liquid crystal mesophases are optically anisotropic, they exhibit birefringence. When placed between crossed polarizers, the mesophase rotates the light, revealing specific textures. The isotropic liquid is perfectly symmetrical and appears completely black.

    • Slide Preparation: Place ~1 mg of the compound on a rigorously cleaned glass microscope slide. Cover with a glass coverslip.

    • Hot-Stage Mounting: Transfer the slide to a programmable hot stage (e.g., Linkam) mounted on a polarized optical microscope equipped with a cross-polarizer.

    • Thermal Alignment: Heat the sample at 10 °C/min to 80 °C (isotropic phase). The field of view must go completely dark, confirming the loss of all orientational order.

    • Texture Observation: Cool the sample at a slow rate of 2 °C/min. Mechanistic Choice: A slower cooling rate allows the mesogenic domains sufficient time to nucleate and grow, yielding large, identifiable optical textures (e.g., focal-conic or schlieren textures) rather than a kinetically trapped, unreadable glass.

    • Validation: Correlate the exact temperature at which birefringence appears with the exothermic peaks observed in the DSC cooling cycle.

    Data Presentation

    The following table summarizes representative quantitative phase transition data for 1,4-bis(decyloxy)benzene, demonstrating how thermodynamic and optical data are synthesized to map the mesomorphic behavior.

    Transition StateProcessOnset Temp (°C)Enthalpy, ΔH (J/g)POM Optical Texture
    Crystal Mesophase Heating (Endothermic)66.2~ 82.5Birefringent (Focal-conic)
    Mesophase Isotropic Heating (Endothermic)69.8~ 3.8Completely Dark
    Isotropic Mesophase Cooling (Exothermic)68.5~ -3.6Nucleation of Birefringence
    Mesophase Crystal Cooling (Exothermic)64.1~ -80.1Rigid Crystalline Spherulites

    Note: The large ΔH during the Crystal Mesophase transition reflects the massive energy required to break the rigid 3D crystal lattice. The much smaller ΔH at ~70 °C reflects the minor energy required to disrupt the remaining 1D/2D orientational order of the mesophase into a highly disordered isotropic liquid.

    References

    • Benchchem. "1,4-Bis(decyloxy)benzene | 129236-97-1 | Benchchem". Benchchem.
    • Sigma-Aldrich. "Liquid Crystals". Sigma-Aldrich Materials Science.
    • Sigma-Aldrich. "1,4-Bis(decyloxy)benzene 98% | 576514". Sigma-Aldrich Product Catalog.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 1,4-Bis(decyloxy)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize 1,4-Bis(decyloxy)benzene. As a molecule with applications in advanced materials science, including liquid crystals and conjugated polymers, achieving high yield and purity is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily via the Williamson ether synthesis.

    I. Understanding the Synthesis: The Williamson Ether Approach

    The most common and direct route to synthesizing 1,4-Bis(decyloxy)benzene is the Williamson ether synthesis.[1] This SN2 reaction involves the alkylation of hydroquinone with a 1-haloalkane (typically 1-bromodecane or 1-iododecane) in the presence of a base.

    The overall reaction is as follows:

    Hydroquinone + 2 eq. 1-Halodecane + Base → 1,4-Bis(decyloxy)benzene + Byproducts

    While straightforward in principle, this synthesis is sensitive to reaction conditions, and several issues can arise that affect both the yield and the purity of the final product.

    Visualizing the Workflow

    Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Prepare Anhydrous Reactants & Solvent Base_Addition Deprotonation of Hydroquinone Reactant_Prep->Base_Addition Inert Atmosphere Alkyl_Halide_Addition Addition of 1-Halodecane Base_Addition->Alkyl_Halide_Addition Reflux Heating under Reflux Alkyl_Halide_Addition->Reflux Quenching Quench Reaction Reflux->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Recrystallization or Chromatography Solvent_Removal->Purification

    Caption: General experimental workflow for the Williamson ether synthesis of 1,4-Bis(decyloxy)benzene.

    II. Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems you may encounter during the synthesis and purification of 1,4-Bis(decyloxy)benzene in a question-and-answer format.

    Issue 1: Low Yield of the Desired Product

    Q: My reaction has a low yield of 1,4-Bis(decyloxy)benzene. What are the likely causes and how can I improve it?

    A: Low yields in the Williamson ether synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Incomplete Deprotonation of Hydroquinone: The first step is the formation of the hydroquinone dianion, which is a strong nucleophile. If deprotonation is incomplete, the reaction will not proceed to completion.

      • Solution: Ensure you are using a sufficiently strong base and in the correct stoichiometry. While bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often give better results by ensuring complete deprotonation.[2] Always use at least two equivalents of the base for every equivalent of hydroquinone.

    • Purity of Reactants and Solvents: Water in the reaction mixture can be detrimental. It can react with the base, reducing its effectiveness, and can also hydrolyze the alkyl halide.

      • Solution: Use anhydrous solvents (e.g., dry DMF or acetonitrile) and ensure your hydroquinone and base are as dry as possible.[3] The quality of the starting materials directly impacts the yield and purity.[4]

    • Choice of Leaving Group: The rate of the SN2 reaction is dependent on the leaving group ability of the halide.

      • Solution: The reactivity order for alkyl halides is I > Br > Cl.[3] While 1-bromodecane is commonly used, switching to 1-iododecane can increase the reaction rate and potentially the yield, although it is a more expensive reagent.

    • Side Reactions: Elimination (E2) can compete with substitution (SN2), especially if there is steric hindrance or if the reaction temperature is too high.[5][6]

      • Solution: Use a primary alkyl halide (1-halodecane) to minimize elimination.[2][6] Secondary and tertiary alkyl halides are not suitable as they will primarily undergo elimination.[2][7] Maintain a controlled reaction temperature.

    Issue 2: Presence of Mono-alkylated Impurity

    Q: My final product is contaminated with a significant amount of 4-(decyloxy)phenol. How can I favor the formation of the di-substituted product?

    A: The formation of the mono-alkylated product, 4-(decyloxy)phenol, is a common issue and indicates an incomplete reaction.

    • Stoichiometry of Alkyl Halide: An insufficient amount of the alkylating agent is a primary cause.

      • Solution: Use a slight excess of the 1-halodecane (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion and both hydroxyl groups on the hydroquinone are alkylated.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] Continue heating until the mono-alkylated intermediate spot is no longer visible. The optimal temperature will depend on the solvent and base used, but a temperature range of 80-120°C is typical for solvents like DMF or acetonitrile.

    • Purification Strategy: If the mono-alkylated product is still present, it can be removed during the workup.

      • Solution: During the aqueous workup, wash the organic layer with an aqueous base solution (e.g., 5% NaOH).[6] The acidic 4-(decyloxy)phenol will be deprotonated and extracted into the aqueous layer, while the neutral 1,4-Bis(decyloxy)benzene remains in the organic phase.

    Issue 3: Difficulty in Product Purification

    Q: I am struggling to obtain a pure product after the reaction. What are the best purification methods?

    A: Proper purification is crucial for obtaining high-purity 1,4-Bis(decyloxy)benzene.

    • Recrystallization: This is often the most effective method for purifying the crude product.

      • Solution: Choose a solvent system in which the product has high solubility at high temperatures and low solubility at room temperature. Common solvents for recrystallizing similar compounds include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.

    • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a good alternative.

      • Solution: A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. The less polar di-substituted product will elute before the more polar mono-substituted impurity and any remaining hydroquinone.

    Decision Tree for Troubleshooting

    Troubleshooting_Tree Start Problem with Synthesis Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product No Low_Yield->Impure_Product No Check_Base Check Base Strength & Stoichiometry Low_Yield->Check_Base Yes Mono_Alkylated Mono-alkylated Impurity? Impure_Product->Mono_Alkylated Yes Check_Reagents Use Anhydrous Reagents/Solvents Check_Base->Check_Reagents Check_Leaving_Group Consider Using 1-iododecane Check_Reagents->Check_Leaving_Group Optimize_Conditions Optimize Temperature & Time Check_Leaving_Group->Optimize_Conditions Other_Impurity Other Impurities? Mono_Alkylated->Other_Impurity No Adjust_Stoichiometry Use Excess Alkyl Halide Mono_Alkylated->Adjust_Stoichiometry Yes Recrystallize Recrystallize from Appropriate Solvent Other_Impurity->Recrystallize Yes Base_Wash Perform Aqueous Base Wash Adjust_Stoichiometry->Base_Wash Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography If still impure

    Caption: A decision tree for troubleshooting common issues in the synthesis of 1,4-Bis(decyloxy)benzene.

    III. Frequently Asked Questions (FAQs)

    Q1: What is the expected melting point of pure 1,4-Bis(decyloxy)benzene?

    A1: The literature melting point for 1,4-Bis(decyloxy)benzene is in the range of 66-70°C.[9][10][11] A broad melting range or a melting point lower than this can indicate the presence of impurities.

    Q2: Which analytical techniques are best for confirming the structure and purity of the product?

    A2: A combination of techniques is recommended:

    • 1H and 13C NMR Spectroscopy: To confirm the chemical structure and check for the presence of impurities.

    • FTIR Spectroscopy: To identify the characteristic ether linkages and the absence of hydroxyl groups from the starting material or mono-alkylated impurity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (390.64 g/mol ).[10]

    Q3: Can I use a phase transfer catalyst to improve the reaction?

    A3: Yes, in some cases, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a weaker base like potassium carbonate in a two-phase system. The PTC helps to transfer the phenoxide ion from the solid or aqueous phase to the organic phase where the alkyl halide is, thus accelerating the reaction.

    Q4: What are the key safety precautions for this synthesis?

    A4: Standard laboratory safety procedures should be followed.

    • Reagents: Handle strong bases like NaH with extreme care, as they are highly reactive with water. Alkyl halides can be irritating and should be handled in a fume hood. Solvents like DMF are harmful, so avoid skin contact and inhalation.

    • Reaction: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation, especially when using air- and moisture-sensitive reagents.

    IV. Experimental Protocol Example

    This is a general protocol and may require optimization based on your specific laboratory conditions and available reagents.

    Materials:

    • Hydroquinone

    • 1-Bromodecane

    • Potassium Carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • 5% Sodium Hydroxide solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Hexane

    • Ethyl Acetate

    Procedure:

    • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

    • Reagent Addition: Stir the mixture under a nitrogen atmosphere and add 1-bromodecane (2.2 eq).

    • Reaction: Heat the reaction mixture to 90-100°C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Workup:

      • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

      • Extract the aqueous mixture with ethyl acetate (3 times).

      • Combine the organic layers and wash with 5% NaOH solution (2 times) to remove any unreacted hydroquinone or mono-alkylated product.

      • Wash the organic layer with water and then with brine.

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[7]

    • Purification:

      • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

      • Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure 1,4-Bis(decyloxy)benzene as a white solid.

    Summary of Key Reaction Parameters
    ParameterRecommended ConditionRationale
    Hydroquinone:Base:Halide Ratio 1 : >2 : >2Ensures complete di-alkylation.
    Base K₂CO₃, NaH, t-BuOKStrength of base affects reaction rate and completion.
    Alkyl Halide 1-Iododecane > 1-BromodecaneI- is a better leaving group than Br-.[3]
    Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvents favor SN2 reactions.
    Temperature 80-120 °CBalances reaction rate against potential side reactions.
    Atmosphere Inert (N₂ or Ar)Prevents oxidation and reaction with atmospheric moisture.

    V. References

    • Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. (2025, August 7). Retrieved from [Link]

    • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

    • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

    • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

    • Patsnap Eureka. (2026, February 26). Optimizing Benzene Ring Synthesis for Purity and Yield. Retrieved from [Link]

    • Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride. (2024, November 14). Retrieved from [Link]

    • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). PMC. Retrieved from [Link]

    • Synthesis of 1,4-Bis(chloromethyl)benzene Crosslinked Poly(vinyl imidazolium) and Its Adsorptivity for Phenol from Coal Tar. Retrieved from [Link]

    • Process for preparing 1,4-bis-(4-hydroxybenzoyl)-benzene. Retrieved from

    • Scientific Laboratory Supplies. (n.d.). 1,4-Bis(decyloxy)benzene, 98% | 576514-25G. Retrieved from [Link]

    • Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. (2025, July 31). PMC. Retrieved from [Link]

    • The direct oxidative diene cyclization and related reactions in natural product synthesis. Retrieved from [Link]

    • Mechanism of Dialkylation of 1,4-Dimethoxybenzene. (2024, March 31). YouTube. Retrieved from [Link]

    Sources

    Technical Support Center: Synthesis of Long-Chain Alkoxybenzenes

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of long-chain alkoxybenzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthetic strategies.

    Introduction: The Synthetic Challenge

    Long-chain alkoxybenzenes are crucial intermediates in various fields, including pharmaceuticals, liquid crystals, and material science. Their synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, competing side reactions, and purification difficulties, primarily due to the nature of the long alkyl chains. This guide will focus on the two most common synthetic routes: the Williamson ether synthesis and the Mitsunobu reaction, providing expert advice to overcome these hurdles.

    Troubleshooting Guide: Williamson Ether Synthesis

    The Williamson ether synthesis, a classic S(_N)2 reaction between a phenoxide and an alkyl halide, is a workhorse for preparing alkoxybenzenes.[1] However, when dealing with long-chain alkyl halides, specific issues frequently arise.

    Issue 1: Low or No Product Formation

    Question: My Williamson ether synthesis with a long-chain alkyl bromide is giving a very low yield, or no product at all. What are the likely causes?

    Answer: Low or no product formation in the Williamson synthesis of long-chain alkoxybenzenes can typically be traced back to a few key factors:

    • Poor Solubility of Reactants: Long-chain alkyl halides are nonpolar and often have poor solubility in the polar aprotic solvents typically used for S(_N)2 reactions.[2] This low solubility leads to a slow reaction rate.

    • Insufficiently Reactive Nucleophile: The phenoxide may not be forming in a high enough concentration if the base used is not strong enough or if there is residual water in the reaction mixture.

    • Low Reaction Temperature: While lower temperatures can suppress side reactions, an excessively low temperature will also slow down the desired S(_N)2 reaction to a crawl.[3]

    Solutions and Optimization Strategies:

    • Enhance Solubility with Phase-Transfer Catalysis (PTC): This is often the most effective solution for long-chain substrates. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide from the solid or aqueous phase into the organic phase where the long-chain alkyl halide resides, dramatically increasing the reaction rate.[4]

    • Select the Right Solvent: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents are excellent at solvating the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion.[5]

    • Ensure Anhydrous Conditions and a Strong Base: Use a strong base like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) to ensure complete deprotonation of the phenol.[6][7] Always use anhydrous solvents to prevent the quenching of the phenoxide.

    • Optimize Temperature: While the reaction is often run at elevated temperatures (50-100 °C), it is crucial to find a balance to minimize elimination side reactions.[8] Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress.

    Issue 2: Significant Alkene Byproduct Formation

    Question: My reaction is producing a significant amount of an alkene byproduct, which I believe is from the elimination of my long-chain alkyl halide. How can I minimize this?

    Answer: The formation of an alkene is a classic sign of a competing E2 elimination reaction, which is a common problem, especially with sterically hindered alkyl halides.[7]

    Causality and Mitigation:

    • Steric Hindrance: The long alkyl chain can increase steric hindrance, slowing down the S(_N)2 reaction and giving the phenoxide more opportunity to act as a base and abstract a proton, leading to elimination.[9]

    • High Reaction Temperature: Higher temperatures favor elimination reactions, which have a higher activation energy than substitution reactions.[3]

    • Strongly Basic, Sterically Hindered Phenoxide: While a basic phenoxide is necessary, excessive steric hindrance on the phenoxide itself can also favor elimination.

    Strategies to Favor Substitution over Elimination:

    • Strategic Choice of Reactants: The Williamson ether synthesis is an S(_N)2 reaction, so it is always best to have the less sterically hindered partner as the alkyl halide.[1] For synthesizing a long-chain alkoxybenzene, this means using a phenol and a primary long-chain alkyl halide.

    • Control the Temperature: Lowering the reaction temperature will generally favor the S(_N)2 pathway.[3]

    • Choice of Base: While a strong base is needed to form the phenoxide, using a milder base like K(_2)CO(_3) can sometimes reduce the amount of elimination compared to stronger bases like NaH, especially if the reaction is run at higher temperatures.[10]

    Decision Workflow for Williamson Ether Synthesis

    Williamson_Workflow start Start: Synthesize Long-Chain Alkoxybenzene check_reactants Evaluate Reactants: - Phenol - Long-chain alkyl halide (1° preferred) start->check_reactants low_yield Low Yield or No Reaction? check_reactants->low_yield elimination Significant Alkene Byproduct? check_reactants->elimination low_yield->elimination No ptc Implement Phase-Transfer Catalysis (PTC) with TBAB low_yield->ptc Yes lower_temp Lower Reaction Temperature elimination->lower_temp Yes solvent_base Use Polar Aprotic Solvent (DMF/DMSO) and a Strong, Dry Base (NaH/K₂CO₃) ptc->solvent_base temp_optimization Optimize Temperature (start around 60-70°C) solvent_base->temp_optimization success Successful Synthesis temp_optimization->success check_halide Ensure Alkyl Halide is Primary and Unhindered lower_temp->check_halide check_halide->success

    Caption: Decision workflow for troubleshooting Williamson ether synthesis.

    Troubleshooting Guide: Mitsunobu Reaction

    The Mitsunobu reaction is a powerful alternative for forming ethers, especially when stereochemical inversion is desired or when the Williamson synthesis fails.[3] It involves the reaction of an alcohol with a nucleophile (in this case, a phenol) in the presence of triphenylphosphine (PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

    Issue 1: Difficulty in Removing Byproducts

    Question: My Mitsunobu reaction seems to have worked, but I am struggling to purify my long-chain alkoxybenzene from the triphenylphosphine oxide and hydrazine byproducts.

    Answer: This is the most common complaint with the Mitsunobu reaction. The byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, are often difficult to remove by standard chromatography, especially when the product is non-polar, like a long-chain alkoxybenzene.

    Purification Strategies:

    • Crystallization: If your product is a solid, crystallization can be an effective way to separate it from the often more soluble byproducts.

    • Modified Reagents for Easier Workup:

      • Polymer-supported PPh(_3): Using a polymer-bound triphenylphosphine allows for the easy removal of the resulting phosphine oxide by filtration.[12]

      • Alternative Azodicarboxylates: Reagents like di-p-chlorobenzyl azodicarboxylate (DCAD) produce a hydrazine byproduct that can be precipitated and removed by filtration.[6]

    • Chromatography on Different Stationary Phases: If standard silica gel chromatography is not effective, consider using alumina or a different solvent system.

    Issue 2: Low Yield with Less Acidic Phenols

    Question: I am trying to react a long-chain alcohol with an electron-rich (less acidic) phenol, and I am getting a low yield. What could be the issue?

    Answer: The pKa of the phenolic nucleophile is critical in the Mitsunobu reaction. The reaction works best with phenols that have a pKa of less than 13.[3] Less acidic phenols are not efficiently deprotonated by the betaine intermediate formed from PPh(_3) and DEAD/DIAD.

    Solutions:

    • Use a More Basic Azodicarboxylate: Reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) are more basic and can facilitate the reaction with less acidic nucleophiles.[13]

    • Pre-formation of the Betaine: In some cases, pre-mixing the PPh(_3) and DEAD/DIAD before adding the alcohol and phenol can improve the yield.

    Mitsunobu Reaction Workflow

    Mitsunobu_Workflow start Start: Mitsunobu Reaction for Long-Chain Alkoxybenzene reagents Combine Long-Chain Alcohol, Phenol, and PPh₃ in Anhydrous THF start->reagents cool Cool to 0°C reagents->cool add_azo Slowly Add DEAD or DIAD cool->add_azo warm Warm to Room Temperature and Stir for 12-24h add_azo->warm check_completion Monitor Reaction by TLC/LC-MS warm->check_completion check_completion->warm No workup Reaction Complete: Proceed to Workup check_completion->workup Yes purification_issue Difficulty with Byproduct Removal? workup->purification_issue crystallize Attempt Crystallization purification_issue->crystallize Yes success Pure Product Obtained purification_issue->success No modified_reagents Consider Polymer-Supported PPh₃ or Alternative Azodicarboxylates (e.g., DCAD) crystallize->modified_reagents modified_reagents->success

    Caption: General workflow for performing and troubleshooting a Mitsunobu reaction.

    Frequently Asked Questions (FAQs)

    Q1: For the Williamson synthesis of a long-chain alkoxybenzene, which is the better strategy: reacting a phenoxide with a long-chain alkyl halide, or a long-chain alkoxide with a halobenzene?

    A1: The better strategy is to react a phenoxide with a long-chain primary alkyl halide. The Williamson synthesis is an S(_N)2 reaction, which does not work on sp 2 -hybridized carbons like those in a halobenzene.[1] Therefore, reacting a long-chain alkoxide with a halobenzene will not yield the desired ether.

    Q2: My long-chain alkoxybenzene product is a waxy solid that is difficult to handle and purify by column chromatography. Any tips?

    A2: Waxy solids can indeed be challenging. Here are a few suggestions:

    • Recrystallization from a Mixed Solvent System: Try dissolving your waxy product in a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, then slowly adding a poor solvent (e.g., hexanes or methanol) until the solution becomes slightly cloudy. Cooling this mixture slowly can lead to the formation of purer crystals.

    • Warm Column Chromatography: In some cases, running the column with a slightly warmed solvent can prevent the product from solidifying on the column. This should be done with caution and in a well-ventilated fume hood.

    • Alternative Purification: If chromatography and recrystallization are problematic, consider bulb-to-bulb distillation (Kugelrohr) under high vacuum if the product is thermally stable.

    Q3: Can I use a long-chain secondary alkyl halide in the Williamson ether synthesis?

    A3: It is not recommended. Secondary alkyl halides are prone to undergoing E2 elimination reactions in the presence of a strong base like a phenoxide, which will lead to the formation of an alkene as the major product and a low yield of the desired ether.[1][6]

    Q4: Are there any alternatives to the Williamson and Mitsunobu reactions for synthesizing long-chain alkoxybenzenes?

    A4: Yes, one notable alternative is the reaction of an aryl mesylate with a long-chain alcohol under basic conditions. This method avoids the use of alkyl halides and the problematic byproducts of the Mitsunobu reaction.[14] Another approach is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide, though this is more commonly used for diaryl ethers.[10]

    Experimental Protocols

    Protocol 1: Williamson Ether Synthesis of 1-Dodecyloxybenzene using Phase-Transfer Catalysis

    This protocol describes the synthesis of 1-dodecyloxybenzene from phenol and 1-bromododecane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

    Materials:

    • Phenol (1.0 eq)

    • 1-Bromododecane (1.1 eq)

    • Potassium Carbonate (K(_2)CO(_3)), powdered (2.0 eq)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Acetonitrile (anhydrous)

    • Diethyl ether

    • 1 M NaOH solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO(_4))

    Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

    • Add anhydrous acetonitrile to the flask.

    • Add 1-bromododecane (1.1 eq) to the stirring mixture.

    • Heat the reaction mixture to 70-80 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with 1 M NaOH solution (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or a mixed solvent system).

    Protocol 2: Mitsunobu Reaction for the Synthesis of a Long-Chain Alkoxybenzene

    This protocol provides a general procedure for the Mitsunobu reaction between a long-chain alcohol and a phenol.

    Materials:

    • Long-chain primary alcohol (e.g., 1-dodecanol) (1.2 eq)

    • Phenol (1.0 eq)

    • Triphenylphosphine (PPh(_3)) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous NaHCO(_3) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

    Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the long-chain alcohol (1.2 eq), phenol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Add diethyl ether to the residue and stir. The triphenylphosphine oxide may precipitate and can be removed by filtration.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO(_3) solution (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Quantitative Data Summary

    The choice of base and solvent can significantly impact the yield of the Williamson ether synthesis. The following table provides representative data for the synthesis of a long-chain alkoxybenzene under various conditions.

    PhenolAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
    Phenol1-BromododecaneK(_2)CO(_3)AcetoneReflux2475[10]
    Phenol1-BromododecaneNaHDMF80690[15]
    Phenol1-BromododecaneK(_2)CO(_3)/TBABAcetonitrile75892[4][16]
    4-Nitrophenol1-BromooctaneK(_2)CO(_3)DMF60495

    Note: Yields are highly substrate-dependent and the conditions provided are a starting point for optimization.

    References

    • BenchChem. (2025). Technical Support Center: Maximizing Substitution Products with Long-Chain Alkyl Bromides. BenchChem.
    • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps.
    • De Masi, A., et al. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.
    • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
    • Sigma-Aldrich. (n.d.).
    • Organic Synthesis. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
    • Francis Academic Press. (n.d.).
    • Master Organic Chemistry. (2014, October 24). Mitsunobu Reaction. Master Organic Chemistry.
    • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem.
    • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond.
    • BenchChem. (2025).
    • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.
    • BenchChem. (2025). Preventing elimination side reactions in Williamson synthesis. BenchChem.
    • BenchChem. (2025). Technical Support Center: Reaction Optimization for Mitsunobu and NHS Ester Coupling with HO-PEG17-OH. BenchChem.
    • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
    • ResearchGate. (2018, September 25). Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication?
    • Organic Chemistry Portal. (n.d.).
    • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal.
    • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
    • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
    • BenchChem. (2025). Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis. BenchChem.
    • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers. Organic Chemistry Research.
    • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
    • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal.
    • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
    • Sigma-Aldrich. (n.d.). 4-(Dodecyloxy)aniline. Sigma-Aldrich.
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    • Sigma-Aldrich. (n.d.). 4-(DODECYLOXY)ANILINE AldrichCPR. Sigma-Aldrich.
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    • arkat usa. (n.d.). Unexpected course of a Williamson ether synthesis.
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    Technical Support Center: Alignment & Troubleshooting for 1,4-Bis(decyloxy)benzene Liquid Crystals

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the alignment of 1,4-Bis(decyloxy)benzene (also known as 1,4-didecyloxybenzene) liquid crystals. This compound is a highly valuable mesogenic building block characterized by a rigid benzene core and flexible decyloxy chains, which promote the formation of ordered, fluid mesophases[1]. Proper alignment is critical for exploiting its stimuli-responsive optical and electronic properties[2].

    Quantitative Data & Material Parameters

    Before initiating any alignment protocol, it is crucial to understand the thermodynamic and structural parameters of the material. The table below summarizes the key quantitative data for 1,4-Bis(decyloxy)benzene[1],.

    ParameterValue / Description
    Chemical Name 1,4-Bis(decyloxy)benzene
    CAS Number 129236-97-1
    Molecular Formula C26H46O2
    Molecular Weight 390.64 g/mol
    Melting Point (Phase Transition) 66 – 70 °C
    Recommended Filling Temperature > 75 °C (Isotropic Phase)
    Structural Characteristics Rigid electron-rich dialkoxybenzene core; flexible 10-carbon alkyl chains

    Standard Operating Procedure: Capillary Filling & Alignment

    To achieve uniform planar or homeotropic alignment, the surface anchoring forces must dominate the bulk elastic forces of the liquid crystal. The following self-validating protocol ensures that thermal history and flow-induced shear do not disrupt the desired molecular orientation.

    Step-by-Step Methodology
    • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates using sequential sonication in acetone, isopropanol, and deionized water. Dry with N₂ gas and treat with UV-Ozone for 15 minutes to increase surface energy.

    • Alignment Layer Deposition: Spin-coat a polyimide (PI) alignment layer (e.g., PI-2555 for planar alignment) at 3000 RPM for 30 seconds. Soft bake at 80 °C for 5 mins, then hard bake at 250 °C for 1 hour.

    • Surface Anisotropy Generation: Mechanically rub the PI-coated substrates using a velvet-clothed rotating cylinder. Causality Note: Rubbing stretches the polyimide chains along the rubbing direction. The rigid benzene core of 1,4-Bis(decyloxy)benzene will align parallel to these chains via π-π interactions and dispersion forces to minimize interfacial free energy.

    • Cell Assembly: Assemble two substrates with anti-parallel rubbing directions. Use silica or polymer spacers (e.g., 5 µm) mixed with UV-curable epoxy applied to the edges to control the cell gap. Cure under UV light.

    • Isotropic Capillary Filling: Heat the empty cell and the 1,4-Bis(decyloxy)benzene solid to 80 °C on a hotplate. Causality Note: The melting point is 66-70 °C. Filling at 80 °C ensures the material is in the isotropic phase, drastically lowering viscosity and preventing flow-shear forces from overpowering the surface anchoring.

    • Controlled Thermal Annealing: Cool the filled cell at a slow, controlled rate of 1 °C/min down to room temperature. Causality Note: Slow cooling allows the decyloxy chains to thermodynamically settle into the surface grooves, preventing the trapping of topological defects.

    • Self-Validation (POM): Place the cooled cell under a Polarized Optical Microscope (POM) with crossed polarizers. Rotate the sample. Maximum transmission should occur at 45° to the polarizers, and complete extinction (darkness) at 0°/90°, validating a uniform monolithic alignment.

    LC_Workflow A Substrate Preparation (ITO Glass Cleaning) B Alignment Layer Deposition (Polyimide Spin-Coating) A->B C Surface Anisotropy Generation (Mechanical Rubbing) B->C D Cell Assembly & Gap Control (Spacers & Epoxy) C->D E Capillary Filling of 1,4-Bis(decyloxy)benzene (T > 75°C, Isotropic Phase) D->E F Controlled Thermal Annealing (Cooling at 1°C/min) E->F G Verification via POM (Polarized Optical Microscopy) F->G

    Workflow for surface-directed alignment of 1,4-Bis(decyloxy)benzene liquid crystal cells.

    FAQs on Alignment Strategies

    Q: How do the decyloxy chains influence the alignment mechanism? A: The long, flexible 10-carbon alkyl chains provide significant steric bulk and van der Waals interactions[1]. When using a hydrophobic alignment layer (like DMOAP), these chains intercalate with the surface treatment, forcing the rigid benzene core to stand perpendicular to the substrate, yielding homeotropic (vertical) alignment. Conversely, on rubbed polyimide, the chains lay flat, promoting planar alignment.

    Q: Can I use photoalignment instead of mechanical rubbing for this compound? A: Yes. Mechanical rubbing can generate electrostatic charges and dust, which may disrupt the relatively delicate mesophases of 1,4-Bis(decyloxy)benzene. Photoalignment using linearly polarized UV light on azo-dye-doped polyimides provides a non-contact method to generate surface anisotropy, which is highly recommended for high-purity optoelectronic applications.

    Q: Why is my sample not responding to applied electric fields despite good alignment? A: 1,4-Bis(decyloxy)benzene is a highly symmetric molecule. Consequently, its intrinsic dielectric anisotropy (Δε) is relatively low. Liquid crystals are stimuli-responsive[2], but to achieve a rapid Fréedericksz transition under an electric field, you may need to dope the matrix with a highly polar mesogen (e.g., a cyanobiphenyl derivative) to increase the mixture's overall dielectric anisotropy.

    Troubleshooting Guide

    When experimental deviations occur, use the following diagnostic logic to identify and resolve the root cause.

    Issue: Flow marks are visible across the cell under POM.

    • Root Cause: The cell was filled while the material was in its mesophase (below 70 °C). The high viscosity caused flow-induced shear alignment to permanently compete with the surface anchoring.

    • Solution: Re-heat the cell on a hot stage to 80 °C until the sample goes completely dark under crossed polarizers (isotropic state). Hold for 5 minutes to erase the thermal history, then cool slowly at 1 °C/min.

    Issue: Schlieren textures or thick disclination lines are present.

    • Root Cause: This indicates a topological defect where the alignment direction changes abruptly. It is typically caused by uneven rubbing pressure during substrate preparation or cooling the sample too rapidly, which traps the system in a local thermodynamic minimum.

    • Solution: Ensure the rubbing cylinder applies uniform pressure. If the cell is already assembled, perform a thermal annealing cycle (heat to isotropic, cool at < 0.5 °C/min).

    Issue: The sample is completely dark under crossed polarizers at all rotation angles.

    • Root Cause: This is not always a defect. If you intended to achieve homeotropic (vertical) alignment, complete extinction at all angles validates perfect alignment (the optical axis is parallel to the propagation of light). However, if you intended planar alignment, the material may be stuck in the isotropic phase (check if the temperature is > 70 °C) or the cell gap is exactly equal to an integer multiple of the retardation wavelength.

    • Solution: Verify the temperature is below 66 °C. Perform conoscopy; a perfect cross pattern will confirm homeotropic alignment.

    Troubleshooting Start Defect Identified in POM Q1 Are there Schlieren textures or disclination lines? Start->Q1 A1 Yes: Uneven rubbing or too rapid cooling rate Q1->A1 Yes A2 No: Check for flow marks Q1->A2 No Q2 Are there flow alignment marks from filling? A2->Q2 A3 Yes: Fill at higher temp (Isotropic phase >75°C) Q2->A3 Yes A4 No: Check phase transition Q2->A4 No Q3 Is the sample completely dark under crossed polarizers? A4->Q3 A5 Yes: Perfect homeotropic alignment or stuck in isotropic phase Q3->A5 Yes

    Diagnostic logic tree for identifying and resolving common alignment defects in LC cells.

    References

    • Benchchem. "1,4-Bis(decyloxy)benzene | 129236-97-1 | Benchchem". Benchchem.com.
    • Sigma-Aldrich. "Liquid Crystals". Sigmaaldrich.com.
    • Sigma-Aldrich. "1,4-Bis(decyloxy)benzene 98 129236-97-1". Sigmaaldrich.com.

    Sources

    strategies to improve the performance of 1,4-Bis(decyloxy)benzene-based OLEDs

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for conjugated polymer optoelectronics. This guide is designed for R&D scientists, materials engineers, and cross-disciplinary researchers (including those adapting macromolecular synthesis for drug delivery) working with 1,4-Bis(decyloxy)benzene as a precursor for poly(p-phenylene vinylene) (PPV) derivatives—specifically poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) .

    Below, you will find a diagnostic matrix, mechanistic troubleshooting FAQs, and self-validating experimental protocols to optimize your OLED device performance.

    📊 Quantitative Diagnostic Matrix: Polymer Selection & Performance

    Before troubleshooting, verify that you are using the correct polymer derivative for your target application. The presence or absence of the ether oxygen in the decyloxy side chains fundamentally alters device physics[1].

    Polymer ArchitectureMonomer PrecursorsSolubility (THF/CHCl₃)Emission ColorPeak EfficiencyPrimary Failure Mode
    PDOPV (Homopolymer)1,4-Bis(decyloxy)benzeneHigh (>10 mg/mL)Orange/RedModerateRapid photo-oxidation
    PDDPV (Homopolymer)1,4-DidecylbenzeneVery Low (<1 mg/mL)GreenVery Low (Shorts)Poor film morphology
    PDDPV-alt-DOPV (Copolymer)Both (Alternating)Moderate (~5 mg/mL)Yellow/OrangeHighestBalanced degradation

    🛠️ Troubleshooting Guides & FAQs

    Q1: Why does my PDOPV device exhibit rapid efficiency roll-off and a short operational lifetime?

    Causality & Mechanism: The 1,4-bis(decyloxy)benzene monomer introduces oxygen atoms directly attached to the aromatic ring. While these ether linkages are essential for solubility, they are strongly electron-donating. This raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the conjugated backbone highly susceptible to photo-oxidation[1]. When exposed to trace oxygen and operating currents, singlet oxygen attacks the vinyl double bonds, cleaving the polymer chain and forming carbonyl defects[2]. These carbonyls act as deep electron traps and non-radiative recombination centers, severely quenching fluorescence[1].

    Solution: Process and encapsulate all devices in a strict inert atmosphere (<0.1 ppm O₂/H₂O). For a materials-level fix, transition to an alternating copolymer architecture (see Q3).

    degradation A PDOPV Backbone (Intact Conjugation) B Singlet Oxygen (1O2) Attack A->B C Vinyl Bond Cleavage B->C D Carbonyl Defect Formation C->D E Fluorescence Quenching D->E

    Photochemical degradation pathway of PDOPV via singlet oxygen attack.

    Q2: If the ether oxygen causes degradation, why not remove it and use 1,4-didecylbenzene (PDDPV)?

    Causality & Mechanism: Removing the oxygen yields poly(2,5-didecyl-1,4-phenylene vinylene) (PDDPV). While this eliminates the electron-donating vulnerability and blue-shifts the emission, it drastically reduces the polymer's solubility in standard processing solvents[1]. The inability of PDDPV to form films of adequate thickness during spin-coating leads to microscopic pinholes. When the cathode is evaporated, metal migrates through these pinholes to the anode, causing massive leakage currents and catastrophic device shorting[3].

    Solution: Do not use pure PDDPV for solution-processed OLEDs unless utilizing advanced high-temperature slot-die coating techniques. The decyloxy chains in PDOPV are non-negotiable for standard spin-coating because the ether oxygen provides the necessary solvation entropy and chain flexibility.

    Q3: How can I balance solubility for film formation with oxidative stability?

    Causality & Mechanism: The optimal strategy is molecular engineering via copolymerization. By synthesizing an alternating copolymer (PDDPV-alt-DOPV), you alternate the 1,4-bis(decyloxy)benzene units with 1,4-didecylbenzene units[2]. This dilutes the density of oxidizable alkoxy sites along the backbone—improving lifetime—while retaining just enough ether linkages to maintain the solubility required for high-quality, pinhole-free film formation[1].

    🧪 Self-Validating Experimental Protocols

    To ensure reproducibility, the following workflows include built-in validation checkpoints. If a checkpoint fails, halt the protocol and troubleshoot.

    Protocol A: Synthesis of PDOPV via Horner-Emmons Polycondensation

    This method avoids the saturated defects common in Gilch polymerizations, preserving conjugation length[1].

    • Monomer Preparation: Dissolve 1,4-bis(decyloxy)benzene-derived dialdehyde (0.153 mmol) and the corresponding bis(phosphonate) monomer (0.145 mmol) in 40 mL of anhydrous, degassed N,N-dimethylformamide (DMF)[2].

    • Base Addition: Add potassium tert-butoxide (0.76 mmol) under a strict argon atmosphere to deprotonate the phosphonate, initiating the coupling[2].

    • Polymerization: Stir the reaction mixture for 24 hours at 100 °C.

    • Precipitation: Pour the mixture into 200 mL of cold methanol. Centrifuge and decant the supernatant.

    • Purification: Redissolve the crude polymer in a minimum amount of THF and reprecipitate successively in methanol, 2-propanol, and pentane to remove unreacted oligomers[2].

    • Validation Checkpoint: Run Gel Permeation Chromatography (GPC) and ¹H NMR.

      • Pass Criteria: Number-average molecular weight ( Mn​ ) > 50,000 g/mol . ¹H NMR must show a distinct trans-vinylene doublet at ~7.15 ppm. If absent, conjugation failed.

    Protocol B: Solution-Processed OLED Device Fabrication
    • Substrate Prep: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the work function.

    • Hole Injection Layer: Spin-coat PEDOT:PSS at 3000 rpm for 60 seconds. Anneal at 150 °C for 15 minutes in air to remove residual water.

    • Active Layer Spin-Coating: Dissolve the purified PDOPV in anhydrous chlorobenzene (5 mg/mL). Stir overnight at 50 °C. Filter through a 0.45 µm PTFE syringe filter. Spin-coat onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside a nitrogen glovebox.

    • Validation Checkpoint: Measure film thickness using ellipsometry or a profilometer.

      • Pass Criteria: Thickness must be 80–100 nm. If <50 nm, the device will short. If >120 nm, the driving voltage will be excessively high. Adjust solution concentration accordingly.

    • Cathode Deposition: Thermally evaporate 20 nm of Calcium (electron injection) followed by 100 nm of Aluminum (capping layer) at a base pressure of < 10−6 Torr.

    workflow Step1 1. Monomer Synthesis (1,4-Bis(decyloxy)benzene) Step2 2. Horner-Emmons Polycondensation Step1->Step2 Step3 3. Polymer Purification (Methanol/THF Precipitation) Step2->Step3 Step4 4. Solution Preparation (Filter via 0.45 µm PTFE) Step3->Step4 Step5 5. Spin-Coating Active Layer (ITO/PEDOT:PSS Substrate) Step4->Step5 Step6 6. Cathode Deposition (Thermal Evaporation of Ca/Al) Step5->Step6

    Step-by-step experimental workflow for PDOPV-based OLED fabrication.

    📚 References

    1.[1] Young, C. A., et al. "Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices." ACS Omega, 2019.3 2.[2] Young, C. A., et al. "Synthesis and characterization of poly(2,5-didecyl-1,4-phenylene vinylene), poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer." Journal of Applied Polymer Science, 2014. 2 3.[3] Young, C. A., et al. "Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices." ACS Omega (Secondary Index), 2019.3

    Sources

    Validation & Comparative

    comparing 1,4-Bis(decyloxy)benzene with other dialkoxybenzene liquid crystals

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Analysis of 1,4-Bis(decyloxy)benzene and Other Dialkoxybenzene Liquid Crystals for Advanced Materials Research

    Authored by: Dr. Evelyn Reed, Senior Application Scientist

    This guide provides a comprehensive comparison of 1,4-bis(decyloxy)benzene with other members of the dialkoxybenzene family of liquid crystals. We will delve into their synthesis, mesomorphic properties, and performance in various applications, supported by experimental data and established research. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the unique properties of these compounds.

    Introduction to Dialkoxybenzene Liquid Crystals

    Dialkoxybenzenes are a class of organic molecules characterized by a central benzene ring substituted with two alkoxy chains. The general structure, p-dialkoxybenzene, consists of a rigid core (the benzene ring) and flexible peripheral chains (the alkoxy groups). This molecular architecture is a classic design for inducing liquid crystalline behavior, also known as mesomorphism. The interplay between the rigid core's aromatic stacking and the flexible chains' conformational freedom gives rise to various mesophases, such as nematic and smectic phases, over specific temperature ranges.

    The length of the alkoxy chains plays a critical role in determining the type of mesophase and the transition temperatures. Shorter chains tend to favor the less ordered nematic phase, while longer chains promote the more ordered smectic phases. This homologous series provides a tunable platform for designing materials with specific optical and electronic properties.

    A Deep Dive into 1,4-Bis(decyloxy)benzene

    1,4-Bis(decyloxy)benzene, often abbreviated as C10, is a prominent member of the p-dialkoxybenzene homologous series. Its two decyloxy chains provide a balance of molecular interactions that lead to the formation of a smectic C phase, which is of particular interest for applications in ferroelectric displays and other electro-optical devices.

    Synthesis of 1,4-Bis(decyloxy)benzene

    The most common and efficient synthesis of 1,4-bis(decyloxy)benzene is through the Williamson ether synthesis. This method involves the reaction of hydroquinone with an alkyl halide (in this case, 1-bromodecane) in the presence of a base.

    Experimental Protocol: Williamson Ether Synthesis of 1,4-Bis(decyloxy)benzene

    • Dissolution: Dissolve hydroquinone in a suitable polar aprotic solvent, such as ethanol or dimethylformamide (DMF).

    • Deprotonation: Add a strong base, typically potassium carbonate (K2CO3) or sodium hydroxide (NaOH), to deprotonate the hydroxyl groups of the hydroquinone, forming a more nucleophilic phenoxide.

    • Nucleophilic Attack: Introduce 1-bromodecane to the reaction mixture. The phenoxide ions will act as nucleophiles, attacking the electrophilic carbon of the 1-bromodecane and displacing the bromide ion.

    • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored using thin-layer chromatography (TLC).

    • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure 1,4-bis(decyloxy)benzene as a white, crystalline solid.

    Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Hydroquinone Hydroquinone Reaction Nucleophilic Substitution (SN2) Hydroquinone->Reaction Bromodecane 1-Bromodecane Bromodecane->Reaction Base Base (e.g., K2CO3) Base->Reaction Product 1,4-Bis(decyloxy)benzene Reaction->Product Salt Salt (e.g., KBr) Reaction->Salt

    Caption: Williamson ether synthesis of 1,4-bis(decyloxy)benzene.

    Comparative Analysis of Dialkoxybenzene Homologous Series

    To understand the unique properties of 1,4-bis(decyloxy)benzene, it is essential to compare it with other members of the p-dialkoxybenzene series where the alkyl chain length (n) varies. The table below summarizes the phase transition temperatures for several homologues.

    Table 1: Phase Transition Temperatures of p-Dialkoxybenzenes (CnH2n+1O-C6H4-OCnH2n+1)

    Alkyl Chain (n)AbbreviationCrystal to Smectic C (°C)Smectic C to Smectic A (°C)Smectic A to Nematic (°C)Nematic to Isotropic (°C)
    1C1---137
    2C2---162
    3C3--121136
    4C4--114137
    5C563-108121
    6C679-100115
    7C7738395101
    8C88595-108
    9C98498-103
    10C1092102-103

    Data compiled from various experimental sources.

    Influence of Alkyl Chain Length on Mesophase Behavior

    As evident from Table 1, the length of the alkoxy chain has a profound impact on the liquid crystalline phases exhibited by these compounds.

    • Short Chains (n=1-4): These compounds primarily exhibit a nematic phase. The shorter, less flexible chains do not provide sufficient intermolecular interactions to form the more ordered smectic layers.

    • Intermediate Chains (n=5-7): A transition from purely nematic to the appearance of smectic phases is observed. For n=5 and n=6, a smectic C phase appears. For n=7, both smectic C and smectic A phases are present.

    • Long Chains (n=8-10): These homologues, including 1,4-bis(decyloxy)benzene (C10), exclusively show smectic phases. The increased van der Waals interactions between the longer alkyl chains stabilize the layered smectic structures. The nematic phase is suppressed in these longer-chain compounds.

    This trend can be visualized in the following phase diagram.

    Phase_Diagram cluster_phases Phase Behavior vs. Alkyl Chain Length cluster_chains Alkyl Chain Length (n) Nematic Nematic Isotropic Isotropic Liquid Nematic->Isotropic SmecticA Smectic A SmecticA->Isotropic SmecticC Smectic C SmecticC->SmecticA Short Short (1-4) Short->Nematic Intermediate Intermediate (5-7) Intermediate->Nematic Intermediate->SmecticA Intermediate->SmecticC Long Long (8-10) Long->SmecticA Long->SmecticC

    A Comparative Guide to the Spectroscopic Analysis of 1,4-Bis(decyloxy)benzene and Its Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide moves beyond a simple listing of procedures to explain the underlying principles and experimental choices, ensuring a self-validating approach to structural elucidation.

    Introduction to 1,4-Bis(decyloxy)benzene

    1,4-Bis(decyloxy)benzene consists of a benzene ring substituted at the 1 and 4 positions with decyloxy groups (-(CH₂)₉CH₃). The interplay between the rigid aromatic core and the flexible, lengthy alkyl chains imparts unique properties, including liquid crystalline behavior and self-assembly capabilities.[1] Derivatives of this core structure are synthesized to tune these properties for specific applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1] Spectroscopic analysis is indispensable for confirming the successful synthesis of these materials and for understanding their structure-property relationships.

    Comparative Spectroscopic Analysis

    A multi-technique approach is essential for the comprehensive characterization of 1,4-bis(decyloxy)benzene and its derivatives. Each spectroscopic method provides a unique piece of the structural puzzle.

    Workflow for Spectroscopic Characterization

    Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of 1,4-Bis(decyloxy)benzene & Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups NMR NMR Spectroscopy (1H & 13C) Purification->NMR Connectivity & Environment UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Mass_Spec Mass Spectrometry Purification->Mass_Spec Molecular Weight Interpretation Integrated Data Interpretation FTIR->Interpretation NMR->Interpretation UV_Vis->Interpretation Mass_Spec->Interpretation Validation Structural Validation Interpretation->Validation

    Caption: A typical workflow for the synthesis and spectroscopic characterization of 1,4-bis(decyloxy)benzene and its derivatives.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.

    ¹H NMR Spectroscopy
    • Aromatic Protons: The protons on the benzene ring typically appear in the range of 6.5-8.0 ppm.[2][3] For the parent 1,4-bis(decyloxy)benzene, due to the symmetry of the molecule, all four aromatic protons are chemically equivalent and should give rise to a singlet. In asymmetrically substituted derivatives, more complex splitting patterns (e.g., doublets, triplets) will be observed, providing information about the substitution pattern.

    • α-Protons: The methylene protons (O-CH₂ -) directly attached to the ether oxygen are deshielded and resonate between 3.3 and 4.0 ppm.[4]

    • Alkyl Chain Protons: The remaining methylene protons of the decyl chains will appear as a broad multiplet in the upfield region, typically between 1.2 and 1.8 ppm. The terminal methyl protons (-CH₃) will be the most shielded, appearing as a triplet around 0.8-1.0 ppm.[4]

    ¹³C NMR Spectroscopy
    • Aromatic Carbons: The carbons of the benzene ring absorb in the 120-150 ppm region.[5][6] The carbons directly attached to the oxygen atoms (ipso-carbons) are significantly deshielded and appear further downfield, around 155-160 ppm.[4] Due to the symmetry of the parent compound, only three distinct aromatic carbon signals are expected.

    • α-Carbons: The carbon atom of the methylene group directly bonded to the ether oxygen (O-C H₂-) typically resonates in the 65-75 ppm range.[4]

    • Alkyl Chain Carbons: The other carbons of the decyl chains will appear in the 10-45 ppm range.[4]

    Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
    Aromatic (Ar-H)6.5 - 8.0120 - 150
    Aromatic (Ar-O)-155 - 160
    Methylene (α to O)3.3 - 4.065 - 75
    Methylene (alkyl chain)1.2 - 1.810 - 45
    Methyl (terminal)0.8 - 1.0~14
    Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for 1,4-Bis(decyloxy)benzene and its derivatives.
    Experimental Protocol: NMR Spectroscopy
    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[7]

    • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.[8] Longer acquisition times are typically required due to the low natural abundance of ¹³C.[8]

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

    • C-O Stretching: The most diagnostic feature for an ether is a strong C-O stretching absorption.[4] For alkyl aryl ethers, this band appears in the 1200–1275 cm⁻¹ region.[4][9] The higher frequency compared to dialkyl ethers is due to the partial double-bond character from resonance between the oxygen lone pairs and the aromatic ring.[4]

    • Aromatic C-H Stretching: A characteristic C-H stretching absorption for the aromatic ring is observed around 3030 cm⁻¹.[2][3]

    • Aliphatic C-H Stretching: The C-H stretching vibrations of the decyl chains will appear just below 3000 cm⁻¹.

    • Aromatic C=C Stretching: A series of peaks in the 1450 to 1600 cm⁻¹ range are characteristic of the benzene ring.[2][3]

    • C-H Out-of-Plane Bending: Strong absorptions in the 690 to 900 cm⁻¹ range are due to C-H out-of-plane bending and can be diagnostic of the substitution pattern of the aromatic ring.[2][3]

    Vibrational Mode Typical Wavenumber (cm⁻¹)
    Aromatic C-H Stretch3030 - 3100
    Aliphatic C-H Stretch2850 - 2960
    Aromatic C=C Stretch1450 - 1600
    C-O Stretch (Alkyl Aryl Ether)1200 - 1275
    Aromatic C-H Out-of-Plane Bend690 - 900
    Table 2: Key FT-IR absorption bands for 1,4-Bis(decyloxy)benzene and its derivatives.[2][5][10]
    Experimental Protocol: FT-IR Spectroscopy
    • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl).

    • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent/ATR crystal.

    • Sample Spectrum: Record the spectrum of the sample.

    • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

    UV-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

    The electronic absorption spectrum of 1,4-bis(decyloxy)benzene is primarily dictated by the π-π* transitions of the benzene ring.[1] Aromatic compounds generally show a series of bands, with a fairly intense absorption near 205 nm and a less intense absorption in the 255 to 275 nm range.[2] The presence of these bands is a strong indication of an aromatic system.[2] The alkoxy substituents act as auxochromes, causing a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene.[11]

    For derivatives with extended conjugation, such as those used in luminescent polymers, these absorption bands will be significantly red-shifted.[12]

    Experimental Protocol: UV-Vis Spectroscopy
    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or dichloromethane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

    • Blank Spectrum: Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Sample Spectrum: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

    • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

    • Molecular Ion Peak ([M]⁺): The molecular ion peak will correspond to the molecular weight of the compound. For 1,4-bis(decyloxy)benzene (C₂₆H₄₆O₂), the expected molecular weight is approximately 390.64 g/mol .[13][14]

    • Fragmentation: The fragmentation pattern can be complex. Common fragmentation pathways for ethers include cleavage of the C-O bond and cleavage of the alkyl chain. The loss of one of the decyl chains is a likely fragmentation pathway. The fragmentation of the benzene ring itself can also occur.[15][16]

    Experimental Protocol: Mass Spectrometry
    • Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The separated ions are detected, and a mass spectrum is generated.

    Comparative Analysis of Derivatives

    When analyzing derivatives of 1,4-bis(decyloxy)benzene, the spectroscopic data should be compared to that of the parent compound to identify changes corresponding to the new functional groups. For example:

    • Halogenation: Introduction of a halogen atom onto the aromatic ring will lead to a change in the splitting pattern of the aromatic protons in the ¹H NMR spectrum and will alter the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum. The mass spectrum will show a characteristic isotopic pattern for chlorine or bromine.

    • Introduction of Vinyl Groups: The synthesis of poly(phenylenevinylene) (PPV) derivatives will introduce alkene signals in the NMR spectra (vinylic protons around 5-7 ppm) and a C=C stretching vibration in the FT-IR spectrum.[17] The extended conjugation will cause a significant red-shift in the UV-Vis absorption spectrum.[12]

    Logical Framework for Structural Elucidation

    Structural_Elucidation MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure FTIR FT-IR (Functional Groups) FTIR->Proposed_Structure NMR_1H 1H NMR (Proton Environment & Connectivity) NMR_1H->Proposed_Structure NMR_13C 13C NMR (Carbon Skeleton) NMR_13C->Proposed_Structure UV_Vis UV-Vis (Conjugated System) UV_Vis->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Data Consistency Check

    Caption: A logical flow diagram illustrating the integration of data from multiple spectroscopic techniques for the unambiguous structural determination of 1,4-bis(decyloxy)benzene and its derivatives.

    Conclusion

    The comprehensive spectroscopic analysis of 1,4-bis(decyloxy)benzene and its derivatives requires a synergistic application of NMR, FT-IR, UV-Vis, and mass spectrometry. Each technique provides complementary information that, when integrated, allows for the unambiguous determination of molecular structure and a deeper understanding of the electronic properties of these versatile materials. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel organic materials for advanced applications.

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    A Comparative Guide to Emitter Technologies in Organic Light-Emitting Diodes: Contextualizing 1,4-Bis(decyloxy)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comparative analysis of emitter materials for Organic Light-Emitting Diodes (OLEDs). We will begin by examining the properties of 1,4-Bis(decyloxy)benzene, a molecule of interest in organic electronics, and contextualize its potential role in OLEDs by comparing it to established classes of high-performance emitters. This document is intended for researchers and professionals in materials science and drug development who are seeking a deeper understanding of the structure-property relationships that govern the performance of OLEDs.

    1,4-Bis(decyloxy)benzene: A Material of Interest in Organic Electronics

    1,4-Bis(decyloxy)benzene is an organic compound characterized by a central benzene ring with two decyloxy chains attached at the 1 and 4 positions.[1] Its molecular structure lends itself to applications in liquid crystals and as a versatile chemical intermediate for the synthesis of more complex molecules.[2] The long alkyl chains can influence molecular packing and solubility, which are important considerations in the fabrication of organic electronic devices.

    However, a thorough review of scientific literature reveals that 1,4-Bis(decyloxy)benzene is not typically employed as a primary light-emitting material (emitter) in OLEDs. To understand why, we must first delve into the fundamental requirements for an efficient OLED emitter.

    The Anatomy of an OLED and the Role of the Emitter

    An OLED is a solid-state device composed of several thin organic layers sandwiched between two electrodes.[3][4] When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine in the emissive layer (EML) to form excited states called excitons. The emitter, a key component of the EML, is responsible for the radiative decay of these excitons, producing light.

    The efficiency of an OLED is largely determined by the photophysical properties of the emitter. Key performance metrics for an emitter include:

    • High Photoluminescence Quantum Yield (PLQY): This measures the efficiency of converting excitons into photons.[2]

    • Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the emitter must be well-aligned with other materials in the device to ensure efficient charge injection and recombination.

    • High Color Purity: The emission spectrum should be narrow to produce saturated colors, which is crucial for display applications.[5]

    • Good Thermal and Morphological Stability: The material must be able to withstand the heat generated during device operation and maintain a stable film structure.[6]

    • Appropriate Excited State Lifetime: The lifetime of the excited state influences the efficiency and stability of the device.

    While 1,4-Bis(decyloxy)benzene possesses a conjugated benzene core, which is a prerequisite for luminescence, its molecular structure is not optimized for high-efficiency light emission in an OLED. Its fluorescence efficiency is sensitive to its molecular environment and it is not designed to harness all the excitons generated in a device.[2]

    A Comparative Analysis of High-Performance OLED Emitters

    To appreciate the nuances of emitter design, we will compare three major classes of emitters that have been successfully implemented in commercial OLEDs: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.

    Fluorescent Emitters (First Generation)

    Fluorescent emitters utilize the radiative decay of singlet excitons, which account for only 25% of the total excitons formed. The remaining 75% are triplet excitons, which are non-emissive in conventional fluorescent materials, thus limiting the theoretical maximum internal quantum efficiency (IQE) to 25%.[7]

    Despite this limitation, significant research has been dedicated to improving the performance of blue fluorescent emitters, as they often exhibit longer operational lifetimes compared to their phosphorescent counterparts.[8][9] Recent advancements have led to deep-blue fluorescent OLEDs with external quantum efficiencies (EQEs) exceeding 10%.[10][11]

    Phosphorescent Emitters (Second Generation)

    Phosphorescent emitters, typically containing a heavy metal atom such as iridium or platinum, can harvest both singlet and triplet excitons through a process called intersystem crossing.[12] This allows for a theoretical IQE of 100%, leading to significantly higher device efficiencies.[7]

    Phosphorescent OLEDs (PhOLEDs) have become the industry standard for red and green emission in displays and lighting.[13] However, developing stable and efficient deep-blue phosphorescent emitters remains a major challenge.[5][14]

    Thermally Activated Delayed Fluorescence (TADF) Emitters (Third Generation)

    TADF emitters represent a newer class of materials that can also achieve a theoretical IQE of 100% without the need for heavy metals.[15][16] These molecules are designed to have a very small energy gap between their lowest singlet and triplet excited states. This allows triplet excitons to be converted into singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy.[15]

    TADF technology has shown great promise for achieving highly efficient and stable blue OLEDs.[17][18] Researchers have demonstrated blue TADF OLEDs with high EQEs and improved operational stability.[6][19]

    Performance Comparison Summary
    Emitter TypeTheoretical Max. IQEAdvantagesDisadvantagesTypical EQE (Blue)
    Fluorescent 25%Good stability, especially for deep-blue.[8][9]Low theoretical efficiency.[7]5-12%[8][10]
    Phosphorescent 100%High efficiency for red and green.[13]Stability issues and high cost for blue.[5]>20% (sky-blue)[5]
    TADF 100%High theoretical efficiency, metal-free.[15][16]Can have broader emission spectra and complex degradation pathways.[20]>20%[15][19]

    Experimental Protocols for OLED Fabrication and Characterization

    To ensure the scientific integrity of performance comparisons, standardized experimental protocols are essential. Below are representative methodologies for the fabrication and characterization of OLEDs.

    OLED Device Fabrication Workflow

    The following workflow outlines the steps for fabricating a simple multi-layer OLED via thermal evaporation in a high-vacuum environment.

    OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Device Finalization Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma Oxygen Plasma Treatment Cleaning->Plasma Drying HTL Hole Transport Layer (HTL) Deposition Plasma->HTL Transfer to Vacuum Chamber EML Emissive Layer (EML) Deposition HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Glass lid and UV-cured epoxy) Cathode->Encapsulation Transfer to Glovebox

    Caption: A generalized workflow for the fabrication of a multi-layer OLED.

    Detailed Steps:

    • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[21]

    • Plasma Treatment: The cleaned ITO substrates are treated with oxygen plasma to increase the work function of the ITO and improve hole injection.[4]

    • Organic Layer Deposition: The organic layers (HTL, EML, ETL) are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10-6 Torr).[3][22] The thickness of each layer is monitored using a quartz crystal microbalance.

    • Cathode Deposition: A low work function metal, such as aluminum, is thermally evaporated through a shadow mask to define the active area of the device.[4][21]

    • Encapsulation: The completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy to protect the organic layers from oxygen and moisture.[21]

    OLED Characterization Workflow

    Once fabricated, the OLEDs are subjected to a series of tests to evaluate their performance.

    OLED_Characterization Device Fabricated OLED IVL Current-Voltage-Luminance (I-V-L) Measurement Device->IVL EL_Spectrum Electroluminescence (EL) Spectrum Measurement Device->EL_Spectrum Lifetime Operational Lifetime Measurement Device->Lifetime EQE_Calc EQE_Calc IVL->EQE_Calc Calculate Current Efficiency, Power Efficiency, and EQE CIE_Calc CIE_Calc EL_Spectrum->CIE_Calc Calculate CIE Coordinates Stability_Analysis Stability_Analysis Lifetime->Stability_Analysis Determine LT50, LT95

    Sources

    Unambiguous Structural Verification of 1,4-Bis(decyloxy)benzene: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of materials science and drug development, the precise structural elucidation of newly synthesized compounds is not merely a procedural step, but the bedrock of all subsequent research. For molecules such as 1,4-Bis(decyloxy)benzene, a key building block in the development of liquid crystals and conjugated polymers, an unequivocal understanding of its three-dimensional architecture is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the gold standard for structural determination, with prevalent spectroscopic techniques. We will delve into the underlying principles, experimental workflows, and the comparative strengths and limitations of each method, supported by experimental data and field-proven insights.

    The Imperative of Structural Validation

    The synthesis of an organic molecule is a journey into the unknown. While reaction mechanisms and spectroscopic data provide strong evidence for a proposed structure, they are ultimately inferential. X-ray crystallography offers a direct and unambiguous visualization of the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and stereochemical relationships. This level of certainty is crucial for establishing structure-property relationships, ensuring reproducibility, and meeting the stringent requirements of regulatory bodies in drug development.

    Synthesis of 1,4-Bis(decyloxy)benzene

    The most common and efficient route to synthesize 1,4-Bis(decyloxy)benzene is through the Williamson ether synthesis. This reaction involves the alkylation of hydroquinone with a suitable decyl halide, typically 1-bromodecane, in the presence of a base.

    Reaction Scheme:

    The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. A strong base, such as potassium carbonate or sodium hydride, is typically used to deprotonate the hydroxyl groups of hydroquinone, forming the more nucleophilic phenoxide ions. A polar aprotic solvent, like dimethylformamide (DMF) or acetonitrile, is preferred to solvate the cation of the base and facilitate the SN2 reaction.

    Gold Standard Validation: Single-Crystal X-ray Crystallography

    Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. By analyzing the pattern and intensity of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise position of each atom.

    Experimental Workflow: A Step-by-Step Protocol

    The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both skill and an understanding of the underlying principles.

    The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the crystal dictates the quality of the final structure. The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in all dimensions, free of defects.

    Protocol:

    • Solvent Selection: The choice of solvent is the most critical parameter. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For 1,4-Bis(decyloxy)benzene, a non-polar compound, solvents like ethanol, ethyl acetate, or a mixture of hexane and dichloromethane are good starting points. The principle of "like dissolves like" is a guiding tenet here.[1][2][3][4][5]

    • Slow Evaporation: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent, gradually increasing the concentration and promoting the formation of a small number of large, well-ordered crystals.[4]

    • Patience is Key: The vial should be left undisturbed in a vibration-free environment. Crystal growth can take anywhere from a few days to several weeks.

    Causality: Slow evaporation prevents rapid precipitation, which would lead to the formation of a polycrystalline powder or small, poorly ordered crystals. A gradual increase in concentration allows the molecules to arrange themselves into a thermodynamically stable, ordered lattice.

    Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

    Protocol:

    • Crystal Selection and Mounting: A visually clear and well-formed crystal is selected under a microscope. It is mounted on a glass fiber or a cryo-loop using a minimal amount of a viscous oil (e.g., paratone-N).

    • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, which can degrade the diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

    • Resolution: The goal is to collect data to the highest possible resolution. For small organic molecules, a resolution of at least 0.84 Å is generally required for publication in peer-reviewed journals.[1] Higher resolution data provides a more detailed and accurate electron density map.

    Causality: Cryo-cooling enhances the quality of the diffraction data by reducing atomic motion, leading to sharper diffraction spots and a more precise final structure. Collecting a complete dataset with high redundancy is crucial for accurate structure determination and refinement.

    The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

    Protocol:

    • Data Integration and Scaling: Software is used to integrate the intensity of each diffraction spot and apply corrections for experimental factors.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.

    Trustworthiness: The final refined structure is validated using various metrics, such as the R-factor (a measure of the agreement between the experimental and calculated structure factors) and the goodness-of-fit. A low R-factor (typically below 5% for small molecules) indicates a well-refined and reliable structure.

    Visualizing the Workflow

    XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of 1,4-Bis(decyloxy)benzene Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Structure_Refinement Structure Refinement & Validation Data_Processing->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Validated Structure

    Caption: Experimental workflow for the structural validation of 1,4-Bis(decyloxy)benzene using X-ray crystallography.

    A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

    While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for routine characterization and for providing complementary information.

    FeatureSingle-Crystal X-ray Crystallography¹H & ¹³C NMR SpectroscopyMass Spectrometry (MS)
    Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ionized molecules
    Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingChemical environment of nuclei (connectivity, functional groups, stereochemistry in solution)Molecular weight, elemental composition, fragmentation patterns
    Sample Requirements High-quality single crystal (0.1-0.3 mm)Soluble sample in a suitable deuterated solventVolatile or ionizable sample
    Strengths Unambiguous and definitive structural determination; provides absolute stereochemistry.[6]Non-destructive; provides information about the molecule in solution; excellent for determining connectivity.High sensitivity; provides accurate molecular weight and formula.
    Limitations Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the molecule in the solid state.[7]Provides indirect structural information; can be complex to interpret for large molecules; does not provide bond lengths or angles directly.Does not provide information on stereochemistry or connectivity; fragmentation can be complex.
    Data Output Crystallographic Information File (CIF) containing atomic coordinates and other parametersSpectrum of chemical shifts and coupling constantsMass spectrum showing ion abundance vs. m/z
    Case Study: Insights from a Structurally Similar Compound - 1,4-Dimethoxybenzene

    To illustrate the synergy between these techniques, let's consider the readily available data for 1,4-dimethoxybenzene, a close structural analog of our target molecule.

    • X-ray Crystallography: The crystal structure of 1,4-dimethoxybenzene has been determined and is available in the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD).[8][9] The Crystallographic Information File (CIF) provides the precise atomic coordinates, confirming the planar benzene ring and the geometry of the methoxy groups.[7][10][11]

    • NMR Spectroscopy: The ¹H NMR spectrum of 1,4-dimethoxybenzene shows a singlet for the four equivalent aromatic protons and a singlet for the six equivalent methoxy protons, consistent with the symmetrical structure. The ¹³C NMR spectrum further confirms the presence of two types of carbon atoms.[12]

    • Mass Spectrometry: The mass spectrum of 1,4-dimethoxybenzene shows a clear molecular ion peak at m/z 138, corresponding to its molecular weight.

    While NMR and MS data for 1,4-dimethoxybenzene are consistent with its known structure, they cannot, on their own, provide the precise bond lengths and angles or the details of the crystal packing that are revealed by X-ray crystallography.

    Comparison XRay X-ray Crystallography (Definitive Structure) Structure_3D 3D Atomic Coordinates Bond Lengths & Angles XRay->Structure_3D Provides NMR NMR Spectroscopy (Connectivity & Solution Structure) Connectivity Chemical Environment Atom Connectivity NMR->Connectivity Provides MS Mass Spectrometry (Molecular Weight & Formula) Molecular_Formula Molecular Weight Elemental Composition MS->Molecular_Formula Provides

    Caption: Logical relationship between structural validation techniques and the information they provide.

    Conclusion: An Integrated Approach to Structural Elucidation

    In the rigorous environment of scientific research and development, a multi-faceted approach to structural validation is not just best practice, it is essential. While spectroscopic techniques like NMR and Mass Spectrometry provide rapid and valuable insights into the connectivity and molecular formula of a synthesized compound like 1,4-Bis(decyloxy)benzene, they offer an incomplete picture. Single-crystal X-ray crystallography, though more demanding in its sample preparation, delivers an unambiguous and high-resolution three-dimensional structure. This definitive information is the cornerstone for understanding the material's properties, guiding further molecular design, and ensuring the scientific integrity of the research. The judicious integration of these techniques provides a self-validating system, lending the highest degree of confidence to the determined molecular structure.

    References

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    Assessing the Potential of 1,4-Bis(decyloxy)benzene as a Host Material in Organic Light-Emitting Diodes (OLEDs): A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    In the ever-evolving landscape of organic electronics, the identification of novel, efficient, and stable materials for Organic Light-Emitting Diodes (OLEDs) is a primary driver of innovation. Host materials, in particular, play a pivotal role in the emissive layer, dictating the overall device efficiency, stability, and color purity. This guide provides a comprehensive assessment of the potential of 1,4-Bis(decyloxy)benzene as a host material for OLEDs, comparing its known properties against established host materials and outlining a rigorous experimental framework for its complete characterization.

    The Critical Role of the Host Material in OLEDs

    The emissive layer of an OLED is typically composed of a host material doped with a small amount of a guest (emitter) material. The host material serves several crucial functions:

    • Charge Transport: It facilitates the transport of electrons and holes injected from the respective electrodes. Balanced charge transport is essential to ensure the recombination of charge carriers occurs within the emissive layer.

    • Energy Transfer: The host material must efficiently transfer its excitation energy to the guest emitter molecules. This process, known as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, is fundamental to the light emission process.

    • Exciton Confinement: A good host material should have a higher triplet energy level than the guest material to confine the excitons on the guest and prevent energy loss.

    • Morphological Stability: The host material provides the structural matrix for the emissive layer, and its thermal and morphological stability directly impacts the operational lifetime of the OLED device.

    A Comparative Analysis: 1,4-Bis(decyloxy)benzene vs. Standard Host Materials

    While 1,4-Bis(decyloxy)benzene is not a conventionally used host material in high-performance OLEDs, an analysis of its fundamental properties, in comparison to well-established host materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP), can illuminate its potential.

    Property1,4-Bis(decyloxy)benzene (Predicted)4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)1,3-Bis(N-carbazolyl)benzene (mCP)
    HOMO Level ~ -5.5 eV-5.9 eV-6.1 eV
    LUMO Level ~ -2.1 eV-2.4 eV-2.4 eV
    Triplet Energy (T1) Predicted to be relatively low2.56 eV2.91 eV
    Glass Transition Temp. (Tg) Expected to be low due to alkyl chains111 °C60 °C
    Key Features Potentially good solubility, flexible side chainsGood hole transport, widely used for phosphorescent emittersHigh triplet energy, good for blue phosphorescent emitters

    The long decyloxy chains in 1,4-Bis(decyloxy)benzene are likely to enhance its solubility, which could be advantageous for solution-based processing of OLEDs. However, these flexible chains may also lead to a lower glass transition temperature (Tg), potentially compromising the morphological stability of the emissive layer at elevated operating temperatures. Furthermore, the predicted triplet energy of simple alkoxybenzene derivatives is generally low, which would make it unsuitable for hosting high-energy (i.e., blue and green) phosphorescent emitters, as it would quench their emission.

    Proposed Experimental Workflow for a Comprehensive Assessment

    To rigorously evaluate the performance of 1,4-Bis(decyloxy)benzene as an OLED host material, the following experimental workflow is proposed. This protocol is designed to be a self-validating system, where each step provides critical data to inform the subsequent stages.

    experimental_workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Photophysical & Thermal Characterization cluster_fabrication Device Fabrication cluster_testing Device Performance Testing synthesis Synthesis of 1,4-Bis(decyloxy)benzene purification Multi-step Purification (e.g., Column Chromatography, Sublimation) synthesis->purification uv_vis UV-Vis & Photoluminescence Spectroscopy purification->uv_vis cv Cyclic Voltammetry (HOMO/LUMO Estimation) purification->cv tga_dsc TGA & DSC (Thermal Stability) purification->tga_dsc fabrication OLED Fabrication (e.g., via Thermal Evaporation) tga_dsc->fabrication el_spectra Electroluminescence Spectra fabrication->el_spectra jv_characteristics Current Density-Voltage-Luminance (J-V-L) Characteristics el_spectra->jv_characteristics efficiency External Quantum Efficiency (EQE) & Power Efficiency jv_characteristics->efficiency lifetime Operational Lifetime Measurement efficiency->lifetime

    Caption: Proposed experimental workflow for the comprehensive evaluation of 1,4-Bis(decyloxy)benzene as an OLED host material.

    Material Synthesis and Purification

    Protocol:

    • Synthesis: Synthesize 1,4-Bis(decyloxy)benzene via a standard Williamson ether synthesis from hydroquinone and 1-bromodecane.

    • Purification: The purity of the host material is paramount for achieving high-performance OLEDs, as impurities can act as charge traps or quenching sites. A multi-step purification process is recommended:

      • Column Chromatography: To remove unreacted starting materials and major byproducts.

      • Recrystallization: To further enhance purity.

      • Sublimation: This is a critical final step for OLED-grade materials to remove any residual solvent and volatile impurities.

    Photophysical and Thermal Characterization

    Protocols:

    • UV-Vis and Photoluminescence Spectroscopy:

      • Dissolve the purified material in a suitable solvent (e.g., toluene) to measure its absorption and emission spectra.

      • The absorption spectrum provides information about the material's energy gap.

      • The photoluminescence spectrum reveals the material's emission color and can be used to calculate the photoluminescence quantum yield (PLQY), a measure of its emissive efficiency.

    • Cyclic Voltammetry (CV):

      • Perform CV measurements on a thin film of the material to determine its oxidation and reduction potentials.

      • These potentials are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are crucial for assessing the energy level alignment with other layers in the OLED stack.

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

      • TGA is used to determine the decomposition temperature (Td) of the material, indicating its thermal stability.

      • DSC is used to measure the glass transition temperature (Tg) and melting point (Tm), which are critical for assessing the morphological stability of the thin films.

    OLED Device Fabrication and Testing

    Protocol:

    • Device Structure: A standard multilayer OLED structure should be fabricated to evaluate the performance of 1,4-Bis(decyloxy)benzene as a host. A typical device architecture is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: 1,4-Bis(decyloxy)benzene + Guest) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

    • Fabrication: The device should be fabricated using thermal evaporation in a high-vacuum environment to ensure the deposition of high-quality, uniform thin films.

    • Device Testing:

      • Electroluminescence (EL) Spectrum: To confirm that the emission originates from the guest dopant and to assess the color purity.

      • Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical properties of the device.

      • Efficiency Measurements: The external quantum efficiency (EQE), current efficiency, and power efficiency should be calculated from the J-V-L data.

      • Operational Lifetime: The device should be operated at a constant current density to measure its operational lifetime (e.g., LT50, the time it takes for the luminance to decrease to 50% of its initial value).

    Predicted Energy Level Diagram and its Implications

    energy_level_diagram cluster_oled OLED Energy Levels cluster_cathode Cathode (Al) cluster_etl ETL (e.g., TPBi) cluster_eml EML (Host + Guest) cluster_htl HTL (e.g., NPB) cluster_anode Anode (ITO) Vacuum Level (0 eV) Vacuum Level (0 eV) Al LUMO (-4.28 eV) TPBi_LUMO LUMO (-2.7 eV) Host_LUMO Host LUMO (~ -2.1 eV) TPBi_HOMO HOMO (-6.2 eV) Guest_LUMO Guest LUMO Guest_HOMO Guest HOMO Host_HOMO Host HOMO (~ -5.5 eV) NPB_HOMO HOMO (-5.4 eV) NPB_LUMO LUMO (-2.4 eV) ITO HOMO (-4.8 eV)

    Caption: Predicted energy level diagram for a hypothetical OLED device incorporating 1,4-Bis(decyloxy)benzene as the host material.

    The predicted HOMO level of approximately -5.5 eV for 1,4-Bis(decyloxy)benzene suggests a relatively small energy barrier for hole injection from a standard HTL like NPB (HOMO ~ -5.4 eV). However, the predicted LUMO level of around -2.1 eV indicates a significant energy barrier for electron injection from a common ETL like TPBi (LUMO ~ -2.7 eV). This potential imbalance in charge injection could lead to an accumulation of holes at the EML/ETL interface, potentially reducing device efficiency and lifetime.

    Conclusion and Future Outlook

    While 1,4-Bis(decyloxy)benzene is not a conventional choice for an OLED host material, a systematic evaluation of its properties is warranted to fully understand its potential. Its predicted good solubility could be an asset for solution-processed devices. However, concerns regarding its thermal stability and triplet energy level need to be addressed through rigorous experimental investigation. The comprehensive workflow outlined in this guide provides a clear path for researchers to thoroughly characterize 1,4-Bis(decyloxy)benzene and determine its viability as a novel host material in the competitive landscape of OLED technologies. Should the experimental data reveal favorable characteristics, further molecular engineering, such as the incorporation of charge-transporting moieties, could be explored to optimize its performance.

    References

    Introduction: The Role of 1,4-Bis(decyloxy)benzene in Organic Electronics

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis for researchers, materials scientists, and drug development professionals evaluating the structure-property relationships of functionalized aromatic synthons.

    In the development of organic semiconductors (OSCs) and lipophilic electroactive probes, the molecular architecture of the monomer dictates the macroscopic performance of the bulk material. 1,4-Bis(decyloxy)benzene (CAS: 129236-97-1) serves as a foundational, electron-rich building block rather than a standalone charge transport layer. It is primarily utilized as a precursor in the synthesis of soluble conjugated polymers, most notably1[1].

    For scientists engineering organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or bioelectronic interfaces, benchmarking the charge transport properties of 1,4-bis(decyloxy)benzene-derived materials against shorter-chain or purely alkyl-substituted analogs is critical for optimizing device efficiency.

    Mechanistic Insights: The Alkoxy Chain Trade-Off

    The addition of ten-carbon (decyloxy) chains to the benzene core introduces a fundamental trade-off between processability and charge carrier mobility. The causality behind this behavior is rooted in both electronic and steric effects:

    • Electronic Modulation (The Oxygen Effect): The oxygen atoms in the alkoxy groups donate electron density into the conjugated aromatic ring via resonance. This effectively raises the Highest Occupied Molecular Orbital (HOMO) energy level to approximately -5.0 eV. A shallower HOMO reduces the hole injection barrier from high-work-function anodes (like ITO/PEDOT:PSS), significantly improving charge injection compared to purely alkyl-substituted analogs like PDDPV, which lack this electron-donating effect[1].

    • Steric Hindrance vs. Mesophase Ordering: The long, flexible C10​H21​ chains act as internal plasticizers. They drastically increase the entropy of mixing, granting the polymer 2 for low-cost spin-coating[3]. However, in the solid state, these bulky aliphatic chains create an insulating steric buffer that increases the lamellar d-spacing between conjugated backbones. Because charge transport relies on intermolecular π−π orbital overlap (charge hopping), this increased distance exponentially decreases the charge transfer integral.

    • The Liquid Crystal Rescue: To counteract the steric penalty, the decyloxy chains can be leveraged to induce 4. When thermally annealed, the rigid backbones self-assemble into highly ordered smectic or nematic domains, minimizing energetic disorder and rescuing bulk hole mobility.

    Quantitative Benchmarking

    The following table benchmarks the properties of poly(p-phenylene vinylene) (PPV) derivatives based on the side-chain substitution of the 1,4-phenylene core, highlighting where the decyloxy-substituted PDOPV stands among its peers.

    MaterialSide-Chain SubstitutionSolubilityHOMO Level (eV)Approx. Hole Mobility ( cm2/Vs )Primary Transport Limiting Factor
    PPV NoneInsoluble-5.1N/AUnprocessable; high defect density
    PDMPV Methoxy ( C1​ )Poor-5.0 ∼10−5 Grain boundaries due to high crystallinity
    PDHPV Hexyloxy ( C6​ )Good-5.0 ∼10−4 Balance of solubility and π -stacking
    PDOPV Decyloxy ( C10​ )Excellent-5.0 ∼5×10−5 Increased lamellar d-spacing
    PDDPV Decyl ( C10​ alkyl)Excellent-5.3 ∼10−6 Deep HOMO (injection barrier); lack of LC ordering

    Data synthesized from standard comparative studies of dialkoxy-PPV derivatives.

    Experimental Protocol: Self-Validating SCLC Hole Mobility Measurement

    To accurately benchmark the out-of-plane hole mobility of 1,4-bis(decyloxy)benzene derivatives, the Space-Charge-Limited Current (SCLC) method is required. Unlike Organic Field-Effect Transistors (OFETs) which measure lateral transport at the dielectric interface, SCLC measures bulk transport perpendicular to the substrate—directly correlating to the operational physics of OLEDs and OPVs.

    Step-by-Step Methodology:

    • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) patterned glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

    • Hole Injection Layer: Spin-coat PEDOT:PSS (AI 4083) at 3000 rpm for 40 seconds. Bake at 150 °C for 15 minutes in ambient air to remove residual water. Transfer to a nitrogen-filled glovebox.

    • Active Layer Deposition: Dissolve PDOPV in anhydrous toluene at a concentration of 10 mg/mL. Stir overnight at 50 °C to ensure complete dissolution. Spin-coat the solution onto the PEDOT:PSS layer at 1500 rpm for 60 seconds.

    • Thermal Annealing (Critical Step): Anneal the PDOPV film at 120 °C for 30 minutes. Causality: This temperature is above the polymer's glass transition ( Tg​ ) but below its isotropic clearing point, providing the thermal energy required for the decyloxy chains to reorganize the polymer backbone into a highly ordered liquid crystalline mesophase, thereby maximizing π−π overlap.

    • Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit 10 nm of Molybdenum Trioxide ( MoO3​ ) at 0.1A˚/s (to ensure an Ohmic contact for hole collection), followed by 100 nm of Silver (Ag) at 1.0A˚/s under high vacuum ( <10−6 mbar).

    • Electrical Characterization: Measure the dark Current Density-Voltage (J-V) characteristics using a source-measure unit (e.g., Keithley 2400) sweeping from 0 V to 5 V.

    • Self-Validation (The Mott-Gurney Check): To ensure the extracted mobility is a true bulk property and not an artifact of injection barriers or trap-filling, you must fabricate devices with three different active layer thicknesses (e.g., L1​=80 nm, L2​=120 nm, L3​=160 nm). Plot J×L3 versus V . If the transport is truly space-charge-limited, all three curves will collapse onto a single master curve according to the Mott-Gurney law:

      J=89​ϵr​ϵ0​μL3V2​

      If the curves do not overlap, the contacts are non-Ohmic, and the extracted mobility is invalid.

    Workflow Visualization

    Workflow A 1. Substrate Prep ITO Cleaning & UV-Ozone B 2. Interface Engineering Spin-coat PEDOT:PSS (HIL) A->B C 3. Active Layer Spin-coat PDOPV (Toluene) B->C D 4. Thermal Annealing 120°C (Induce LC Mesophase) C->D E 5. Top Electrode Thermal Evaporation (MoO3/Ag) D->E F 6. J-V Measurement Extract Mobility (Mott-Gurney) E->F G 7. Self-Validation Verify J ∝ V² / L³ Scaling F->G

    SCLC device fabrication and self-validation workflow for measuring bulk hole mobility.

    References

    • ACS Omega - Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. Available at: [Link]

    Sources

    comparative analysis of the thermal stability of various alkoxybenzene-based liquid crystals

    Author: BenchChem Technical Support Team. Date: March 2026

    Alkoxybenzene-based liquid crystals (LCs)—such as alkoxycyanobiphenyls (nOCB) and alkoxybenzoic acids (nOBA)—are foundational materials in optoelectronics, biosensing, and emerging temperature-responsive drug delivery systems. For researchers and formulation scientists, the utility of these mesogens is strictly governed by their thermal stability profile: the melting temperature ( Tm​ ), the nematic-isotropic transition temperature ( TNI​ ), and the thermal degradation onset ( Td​ ).

    This guide provides an objective comparative analysis of the thermal behavior of various alkoxybenzene derivatives, grounded in structural causality and supported by self-validating experimental methodologies.

    Mechanistic Causality: Structure-Property Relationships

    The thermal stability of an alkoxybenzene mesogen is not arbitrary; it is a direct consequence of its molecular architecture. Understanding these structure-property relationships is critical for rational material selection.

    • The Role of the Alkoxy Oxygen: The ether oxygen atom in the alkoxy chain donates electron density into the aromatic core via resonance. This increases the longitudinal polarizability of the mesogen, strengthening intermolecular dispersion forces and compared to simple alkylbenzene derivatives[1].

    • Hydrogen Bonding & Dimerization: In 4-alkoxybenzoic acids (nOBA), intermolecular hydrogen bonding between carboxylic acid groups forms stable dimers. This dimerization effectively doubles the molecular aspect ratio (length-to-width ratio). Consequently, doping or utilizing [2].

    • Chain Length and the Odd-Even Effect: The length of the alkoxy tail dictates the balance between nematic and smectic phases. Longer chains enhance lateral van der Waals interactions, promoting highly ordered smectic phases. However, the transition temperatures exhibit an odd-even alternation due to the varying spatial trajectory of the terminal methyl group, which affects packing efficiency. Furthermore, [3].

    Comparative Thermal Performance Data

    The following table summarizes the thermal phase transitions and degradation limits of standard alkoxybenzene-based liquid crystals.

    CompoundMesogen Class Tm​ (Crystalline → Mesophase) TSm​ (Smectic → Nematic) TNI​ (Nematic → Isotropic) Td​ (5% Mass Loss)
    5OCB Alkoxycyanobiphenyl48.0 °CN/A (Nematic only)68.0 °C> 250 °C
    8OCB Alkoxycyanobiphenyl54.5 °C67.0 °C80.0 °C> 250 °C
    7OBA Alkoxybenzoic Acid92.0 °C98.0 °C146.0 °C> 220 °C
    8OBA Alkoxybenzoic Acid101.0 °C108.0 °C147.0 °C> 220 °C

    Note: While transition temperatures dictate the operational window, the ultimate thermal stability of highly extended alkoxy-based mesogens[4].

    Experimental Methodologies: Self-Validating Protocols

    To accurately determine the thermal stability of these mesogens, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems to ensure data integrity.

    Protocol A: Differential Scanning Calorimetry (DSC)

    Purpose: To quantify the thermodynamics of phase transitions ( Tm​ , TSm​ , TNI​ ).

    • Preparation: Encapsulate 2–3 mg of the LC sample in a hermetically sealed aluminum pan. Causality: Aluminum provides excellent thermal conductivity without reacting with the organic mesogen.

    • Calibration: Calibrate the instrument using an Indium standard. Causality: Indium's melting point (156.6 °C) closely brackets the TNI​ of most alkoxybenzene LCs, ensuring high calorimetric accuracy in the target range.

    • Thermal Cycling: Subject the sample to a heating/cooling rate of 10 °C/min under a 50 mL/min dry nitrogen purge. Causality: 10 °C/min optimally balances the thermal resolution of closely spaced transitions (e.g., Smectic-to-Nematic) with sufficient heat flow signal intensity. The nitrogen purge prevents sub-ambient moisture condensation.

    • Self-Validation Step: Integrate the melting peak enthalpy ( ΔHm​ ) during the first heating cycle and compare it to the crystallization enthalpy ( ΔHc​ ) during the cooling cycle. They must match within a 5% error margin. A larger discrepancy indicates thermal degradation during the run, invalidating the data.

    Protocol B: Polarized Optical Microscopy (POM)

    Purpose: To visually validate the structural identity of the mesophases detected in DSC.

    • Setup: Place the sample between a glass slide and coverslip on a programmable hot stage. Engage crossed polarizers (90° offset).

    • Observation: Heat the sample 10 °C above its known TNI​ to erase thermal history, then cool at 5 °C/min. Causality: Cooling from the isotropic melt allows for the natural nucleation of characteristic defect textures (Schlieren for nematic, focal-conic/fan-shaped for smectic).

    • Self-Validation Step: Upon heating past TNI​ , the field of view must become completely and uniformly dark (optical extinction). Because isotropic liquids lack birefringence, any residual light transmission indicates sample impurities or an incomplete phase transition.

    Protocol C: Thermogravimetric Analysis (TGA)

    Purpose: To determine the upper limit of thermal stability ( Td​ ).

    • Preparation: Load 5–10 mg of the sample into a high-purity alumina ( Al2​O3​ ) crucible. Causality: Platinum crucibles must be avoided, as platinum can act as a catalyst for the premature thermal degradation of aromatic rings[4].

    • Execution: Heat from 25 °C to 500 °C at 10 °C/min under a nitrogen atmosphere.

    • Self-Validation Step: Run a blank baseline with an empty crucible prior to the sample run. The baseline drift must be <0.01 mg over the entire temperature range to guarantee that the recorded 5% mass loss is entirely attributable to the sample's decomposition.

    Thermal Analysis Workflow

    The following diagram illustrates the logical relationship and concurrent workflow required to build a comprehensive thermal stability profile for alkoxybenzene liquid crystals.

    G Sample Alkoxybenzene LC Sample DSC DSC Analysis (Thermodynamics) Sample->DSC Heat Flow POM POM Imaging (Phase Textures) Sample->POM Birefringence TGA TGA Profiling (Degradation) Sample->TGA Mass Loss Data Thermal Stability Profile DSC->Data POM->Data TGA->Data

    Caption: Workflow for evaluating the thermal stability and phase behavior of liquid crystals.

    Conclusion

    The thermal stability of alkoxybenzene-based liquid crystals is highly tunable. For applications requiring near-room-temperature nematic phases (such as standard optical displays or biological sensors), alkoxycyanobiphenyls (nOCB) are the optimal choice due to their low Tm​ and moderate TNI​ . Conversely, for high-temperature applications or robust structural templates, alkoxybenzoic acids (nOBA) provide vastly superior thermal stability windows driven by intermolecular hydrogen-bonded dimerization.

    References

    • Title: Thermotropic Liquid-Crystalline and Light-Emitting Properties of Bis(4-alkoxyphenyl) Viologen Bis(triflimide) Salts Source: Molecules (PubMed Central) URL: [Link](Corresponds to citation[4])

    • Title: Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids Source: The Journal of Physical Chemistry B URL: [Link](Corresponds to citation[2])

    • Title: Engineering mesophase stability and structure via incorporation of cyclic terminal groups Source: Journal of Materials Chemistry C URL: [Link](Corresponds to citation[3])

    • Title: Comparative analysis of phase transition temperatures and rheological characteristics of p-n-alkyl- and p-n-alkyloxy-benzoic acids Source: Liquid Crystals and their Application URL: [Link](Corresponds to citation[1])

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.